Product packaging for 4-Iodo-1H-benzimidazole(Cat. No.:CAS No. 51288-04-1)

4-Iodo-1H-benzimidazole

Número de catálogo: B079503
Número CAS: 51288-04-1
Peso molecular: 244.03 g/mol
Clave InChI: MOYBHUHLLQSMNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Iodo-1H-benzimidazole is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2 B079503 4-Iodo-1H-benzimidazole CAS No. 51288-04-1

Propiedades

IUPAC Name

4-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYBHUHLLQSMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610752
Record name 4-Iodo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51288-04-1
Record name 4-Iodo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Iodo-1H-benzimidazole. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various pharmacologically active compounds.[1][2] The introduction of an iodine atom at the 4-position offers a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
CAS Number 51288-04-1[3]
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol
Appearance Solid, Off-white to light yellow powder/crystal
Melting Point 188-192 °C
Purity Typically ≥95%
IUPAC Name This compound
InChI Key MOYBHUHLLQSMNP-UHFFFAOYSA-N
Storage Conditions Store at 2-8°C

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the aromatic protons on the benzimidazole core. The protons on the benzene ring will show characteristic splitting patterns influenced by the iodo-substituent. A broad singlet for the N-H proton is also expected, which may exchange with D₂O. Due to tautomerism, the signals for protons at the 4 and 7 positions, as well as 5 and 6 positions, may become equivalent in solution depending on the solvent and temperature.[7]

  • ¹³C NMR: Resonances for the seven carbon atoms of the benzimidazole skeleton. The carbon atom bearing the iodine (C4) will be significantly shifted. Fast proton exchange can lead to fewer than seven signals for the aromatic carbons in solution.[7]

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-H aromatic stretching.[4][6]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 244, corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of Benzimidazole Scaffolds

The synthesis of the benzimidazole core is a well-established process in organic chemistry. A common method involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[6][8][9] For halogenated benzimidazoles, a multi-step synthesis starting from a substituted aniline is often employed. A relevant procedure involves the coupling of 2-iodoacetanilides with aqueous ammonia, followed by an in-situ cyclization.[10]

Example Protocol: Synthesis of Substituted 1H-Benzimidazoles via CuI/L-proline Catalyzed Coupling and Cyclization[10]

This protocol describes a general method for synthesizing the benzimidazole ring system, which can be adapted for iodo-substituted variants.

  • Coupling Reaction:

    • To a screw-capped test tube, add 2-iodoacetanilide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).

    • Add the appropriate base (e.g., NaOH, 2.0 mmol) and solvent (e.g., DMSO, 1 mL).

    • Add aqueous ammonia (2.0 mmol).

    • Seal the tube and stir the reaction mixture vigorously at room temperature for the required time (typically 24-48 hours), monitoring by TLC.

  • Work-up and Cyclization:

    • Once the coupling is complete, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure to obtain the crude amination product.

    • Dissolve the crude product in an appropriate acid (e.g., acetic acid or H₂SO₄) and heat to induce cyclization to the benzimidazole ring.

    • After cooling, neutralize the mixture with a base (e.g., aqueous NaOH) to precipitate the product.

  • Purification:

    • Collect the solid product by filtration.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 1H-benzimidazole derivative.

Characterization Workflow

A standard workflow for the structural confirmation and purity analysis of a synthesized batch of this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_purity Purity & Final Check synthesis Synthesized This compound purification Purification (Chromatography/ Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms Sample Prep nmr NMR Spectroscopy (¹H, ¹³C) Confirm Structure purification->nmr Sample Prep ir IR Spectroscopy Confirm Functional Groups purification->ir Sample Prep hplc HPLC/LC-MS Assess Purity ms->hplc nmr->hplc ir->hplc mp Melting Point Check against Literature hplc->mp final Final Characterized Compound mp->final

Caption: Workflow for the characterization of this compound.

Reactivity and Applications in Drug Development

The benzimidazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][11][12] The presence of the iodo group at the 4-position of the benzimidazole core makes this compound a particularly useful intermediate for creating diverse libraries of compounds for drug discovery.

The carbon-iodine bond can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position. This strategic functionalization is key to modulating the pharmacological activity and optimizing the structure-activity relationship (SAR) of new drug candidates.[2]

The diagram below illustrates the role of this compound as a foundational block in the development of pharmacologically active agents.

G cluster_reactions Chemical Diversification cluster_derivatives Derivative Libraries cluster_activities Potential Biological Activities core This compound (Core Scaffold) coupling Palladium-Catalyzed Cross-Coupling Reactions core->coupling C-I bond reactivity n_alkylation N-Alkylation/ N-Arylation core->n_alkylation N-H reactivity derivs Diverse Benzimidazole Derivatives coupling->derivs n_alkylation->derivs anticancer Anticancer derivs->anticancer antimicrobial Antimicrobial derivs->antimicrobial antiviral Antiviral derivs->antiviral anti_inflammatory Anti-inflammatory derivs->anti_inflammatory

Caption: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound is a key chemical intermediate with significant potential for application in the fields of medicinal chemistry and materials science. Its well-defined chemical properties and the reactivity of the iodo-substituent provide a robust platform for the synthesis of complex molecules. The extensive history of the benzimidazole core in approved pharmaceuticals underscores the potential for new derivatives, originating from synthons like this compound, to yield novel and effective therapeutic agents.[1][13] This guide provides the foundational technical information required for researchers to effectively utilize this compound in their discovery and development programs.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical characteristics of 4-Iodo-1H-benzimidazole, a heterocyclic aromatic organic compound. Due to the limited availability of comprehensive experimental data in published literature, this guide also furnishes detailed experimental protocols for the determination of key physical properties, namely melting point and solubility.

Core Physical and Chemical Properties

This compound is a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings. The introduction of an iodine atom to the benzene ring significantly influences its physical and chemical properties, including its molecular weight and potential for further chemical modification.

Quantitative Data Summary

The available quantitative data for this compound (CAS Number: 51288-04-1) is summarized in the table below. It is important to note that while some physical properties are documented, specific values for melting point and detailed solubility profiles are not consistently reported across scientific literature and commercial suppliers.

PropertyValue
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol
Boiling Point 188-192 °C
Appearance Solid

Experimental Protocols

To facilitate further research and characterization of this compound, the following detailed protocols for determining its melting point and solubility are provided. These are generalized methods that can be applied to this and similar organic compounds.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Materials and Equipment:

  • This compound sample (powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.

    • Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should be forced into the tube.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.

    • The packed sample should have a height of 2-3 mm.[1]

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate.

    • For an accurate measurement, heat the block at a steady and slow rate, approximately 1-2 °C per minute, when the temperature is within 20 °C of the expected melting point.[1]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

    • The recorded range between these two temperatures is the melting point range of the sample.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

  • Handle the hot apparatus with care to avoid burns.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of common laboratory solvents.

Materials and Equipment:

  • This compound sample

  • A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, acetone, toluene)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

  • Graduated pipettes or syringes

Procedure (Qualitative Assessment):

  • Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a series of labeled test tubes.

  • To each tube, add a specific volume of a different solvent (e.g., 1 mL).

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

  • Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

  • If the solid does not dissolve, gently warm the mixture in a water bath (e.g., to 37°C or 50°C) and observe any changes in solubility.[2] Note any temperature-dependent solubility.

Procedure (Quantitative Assessment - Shake-Flask Method):

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid residue. Filtration or centrifugation can be used for better separation.

  • Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

Visualizations

The following diagrams illustrate the general workflows for the characterization of physical properties and for determining solubility.

G cluster_0 Workflow for Physical Characterization A Obtain Pure Sample of This compound B Determine Molecular Formula and Molecular Weight A->B C Visual Inspection for Appearance and Physical State A->C D Melting Point Determination A->D E Boiling Point Determination A->E F Solubility Assessment A->F G Data Compilation and Reporting B->G C->G D->G E->G F->G

Caption: General workflow for the physical characterization of a chemical compound.

G cluster_1 Solvent Selection Workflow for Solubility Testing Start Start with Aqueous Solvent (e.g., Water, Buffers) IsSoluble1 Is the compound soluble? Start->IsSoluble1 Yes1 Record as Soluble in Aqueous Solvent IsSoluble1->Yes1 Yes No1 Proceed to Polar Organic Solvents IsSoluble1->No1 No IsSoluble2 Is the compound soluble in (e.g., Ethanol, Methanol)? No1->IsSoluble2 Yes2 Record as Soluble in Polar Organic Solvent IsSoluble2->Yes2 Yes No2 Proceed to Less Polar/ Aprotic Solvents IsSoluble2->No2 No IsSoluble3 Is the compound soluble in (e.g., DMSO, DCM, Acetone)? No2->IsSoluble3 Yes3 Record as Soluble in Less Polar/Aprotic Solvent IsSoluble3->Yes3 Yes No3 Record as Insoluble in Tested Solvents IsSoluble3->No3 No

Caption: Decision workflow for systematic solubility testing in various solvents.

References

The Benzimidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its discovery and subsequent derivatization have led to the development of a multitude of clinically significant drugs spanning a wide range of therapeutic areas. This technical guide provides an in-depth exploration of the discovery and history of benzimidazole compounds, detailing key synthetic methodologies, mechanisms of action, and quantitative biological data.

Discovery and Historical Milestones

The journey of benzimidazole began in the late 19th century. The first synthesis of a benzimidazole derivative is credited to Hobrecker in 1872, who prepared 2,5-dimethyl-1H-benzo[d]imidazole.[1][2][3][4][5] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by a dehydration step.[1][2] A few years later, Ladenburg and Wundt reported an alternative synthesis of the same compound by refluxing 3,4-diaminotoluene with acetic acid.[6]

A significant milestone in the history of benzimidazole was the discovery that the 5,6-dimethylbenzimidazole moiety is an integral part of the structure of vitamin B12.[3][7] This finding in the 1950s spurred considerable interest in the biological significance of this heterocyclic system and laid the groundwork for its exploration as a privileged scaffold in drug discovery.

The subsequent decades witnessed the development of more general and versatile synthetic methods, most notably the Phillips-Ladenburg and Weidenhagen reactions, which remain fundamental in the synthesis of a vast array of benzimidazole derivatives.[8][9][10] These synthetic advancements paved the way for the discovery of various classes of benzimidazole-based drugs, including anthelmintics in the 1960s, proton pump inhibitors in the 1970s, and a range of other therapeutic agents.[11]

Historical Development Workflow

Historical_Development cluster_Discovery Early Discoveries cluster_Key_Developments Key Synthetic & Biological Developments cluster_Therapeutic_Applications Emergence of Therapeutic Classes Hobrecker 1872: Hobrecker synthesizes 2,5-dimethyl-1H-benzo[d]imidazole Ladenburg 1878: Ladenburg and Wundt report alternative synthesis Phillips_Ladenburg Development of Phillips-Ladenburg Synthesis Ladenburg->Phillips_Ladenburg Weidenhagen Development of Weidenhagen Synthesis Phillips_Ladenburg->Weidenhagen VitaminB12 1950s: Identification of 5,6-dimethylbenzimidazole in Vitamin B12 Weidenhagen->VitaminB12 Anthelmintics 1960s: Discovery of Anthelmintic Benzimidazoles (e.g., Thiabendazole) VitaminB12->Anthelmintics PPIs 1970s: Discovery of Proton Pump Inhibitors (e.g., Timoprazole) Anthelmintics->PPIs Antihistamines Development of Antihistaminic Benzimidazoles PPIs->Antihistamines Other_Drugs Ongoing Discovery of Diverse Therapeutic Agents Antihistamines->Other_Drugs

Caption: A timeline of key milestones in the discovery and development of benzimidazole compounds.

Key Experimental Protocols

The synthesis of the benzimidazole core has been achieved through various methods. The following sections detail the classical and widely adopted experimental protocols.

Hobrecker Synthesis (1872)

The first reported synthesis of a benzimidazole derivative.

Reaction: Reduction of 2-nitro-4-methylacetanilide followed by dehydration.

Experimental Protocol:

  • Reduction: To a solution of 2-nitro-4-methylacetanilide in a suitable solvent (e.g., ethanol), add a reducing agent such as tin (Sn) powder and concentrated hydrochloric acid (HCl) portion-wise while maintaining the reaction temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group to an amino group is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate to obtain the crude intermediate, N-(2-amino-4-methylphenyl)acetamide.

  • Dehydration/Cyclization: Heat the crude intermediate, either neat or in a high-boiling solvent, to effect intramolecular cyclization via dehydration.

  • Cool the reaction mixture and purify the resulting 2,5-dimethyl-1H-benzo[d]imidazole by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Phillips-Ladenburg Benzimidazole Synthesis

A widely used method for the preparation of 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids.[6][8][9]

Reaction: Condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.

Experimental Protocol:

  • In a round-bottomed flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1-1.2 equivalents).

  • Add a catalytic amount of a strong mineral acid, such as 4M hydrochloric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux for a period of 2 to 12 hours, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., 10% sodium hydroxide or ammonium hydroxide solution) until alkaline.

  • The crude benzimidazole product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold water to remove any remaining salts.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Weidenhagen Reaction

A method for synthesizing 2-substituted benzimidazoles by the condensation of o-phenylenediamines with aldehydes.[8][10][12]

Reaction: Oxidative condensation of an o-phenylenediamine with an aldehyde.

Experimental Protocol:

  • Dissolve the o-phenylenediamine (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Add an oxidizing agent, for example, copper(II) acetate or sodium metabisulfite.[8][13]

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, if using a metal-based oxidant, the product may precipitate as a salt. The product can be isolated by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Therapeutic Applications and Mechanisms of Action

Benzimidazole derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as key therapeutic agents.

Anthelmintic Agents

Benzimidazoles are broad-spectrum anthelmintics widely used in both human and veterinary medicine. Notable examples include thiabendazole, mebendazole, and albendazole.[7]

Mechanism of Action: The primary mechanism of anthelmintic benzimidazoles involves their binding to the β-tubulin subunit of the microtubule cytoskeleton in parasitic helminths.[7] This binding inhibits the polymerization of tubulin dimers into microtubules, disrupting essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death. The selectivity of these drugs arises from their higher affinity for parasitic β-tubulin compared to the mammalian homologue.

Anthelmintic_Mechanism Benzimidazole Benzimidazole (e.g., Albendazole) BetaTubulin Parasitic β-Tubulin Benzimidazole->BetaTubulin Binds to Microtubule_Polymerization Microtubule Polymerization BetaTubulin->Microtubule_Polymerization Inhibits Cellular_Processes Essential Cellular Processes (Cell Division, Nutrient Uptake) Microtubule_Polymerization->Cellular_Processes Disrupts Parasite_Death Parasite Death Cellular_Processes->Parasite_Death Leads to

Caption: Mechanism of action of anthelmintic benzimidazoles.
Proton Pump Inhibitors (PPIs)

Benzimidazole-based proton pump inhibitors, such as omeprazole and lansoprazole, are widely prescribed for the treatment of acid-related gastrointestinal disorders.[7][11]

Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the parietal cells in the stomach. The activated form, a sulfenamide, covalently binds to cysteine residues on the H+/K+-ATPase (proton pump). This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion.[14][15][16][17][18]

PPI_Mechanism PPI_Prodrug Benzimidazole PPI (Prodrug) Acidic_Environment Acidic Environment of Parietal Cell Canaliculi PPI_Prodrug->Acidic_Environment Accumulates in Activated_PPI Activated Sulfenamide Acidic_Environment->Activated_PPI Activates Proton_Pump H+/K+-ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalently Binds to and Irreversibly Inhibits Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Blocks

Caption: Mechanism of action of benzimidazole proton pump inhibitors.
Antihistamines

Several benzimidazole derivatives exhibit potent H1-antihistaminic activity and are used in the management of allergic conditions.

Mechanism of Action: These compounds act as inverse agonists at the histamine H1 receptor. They bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby reducing the downstream signaling that leads to allergic symptoms.

Quantitative Biological Data

The biological activity of benzimidazole derivatives is quantified using various in vitro assays. The following tables summarize key quantitative data for representative compounds from different therapeutic classes.

Table 1: Anthelmintic Activity of Benzimidazole Derivatives
CompoundHelminth SpeciesAssayIC50 (nM)Reference
ThiabendazoleAncylostoma ceylanicumEgg Hatching43[19]
AlbendazoleAncylostoma ceylanicumEgg Hatching119[19]
MebendazoleTrichuris murisLarval Motility>100,000[20]
Table 2: Inhibitory Activity of Benzimidazole Proton Pump Inhibitors
CompoundTargetIC50 (µM)Reference
OmeprazoleH+,K+-ATPase4[15]
OmeprazoleH+,K+-ATPase1.7[14]
PantoprazoleH+,K+-ATPase6.8[16]
Table 3: Binding Affinity of Antihistaminic Benzimidazole Derivatives
CompoundReceptorKi (nM)Reference
MebhydrolinHistamine H11.6[21]
ClemizoleHistamine H10.8[21]
OxatomideHistamine H11.3[21]

Conclusion

The discovery of the benzimidazole nucleus and its subsequent exploration have had a profound and lasting impact on medicinal chemistry and drug development. From its humble beginnings in the 19th century to its central role in modern pharmacotherapy, the benzimidazole scaffold continues to be a source of novel therapeutic agents. The versatility of its synthesis and the wide range of biological activities associated with its derivatives ensure that benzimidazole will remain a privileged structure for future drug discovery efforts. This technical guide has provided a comprehensive overview of the key historical, synthetic, and pharmacological aspects of benzimidazole compounds, offering a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 4-Iodo-1H-benzimidazole: Molecular Structure, Bonding, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1H-benzimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a benzimidazole core substituted with an iodine atom, imparts unique physicochemical properties that are being explored for various applications, including as a precursor for pharmacologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and synthetic methodologies for this compound. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel benzimidazole-based compounds.

Molecular Structure and Bonding

While a definitive crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted using computational chemistry methods. These theoretical calculations, combined with experimental data from analogous benzimidazole derivatives, provide a detailed understanding of its structural and electronic properties.

Predicted Molecular Geometry

The molecular structure of this compound consists of a planar bicyclic system where a benzene ring is fused to an imidazole ring. The iodine atom is substituted at the 4-position of the benzene ring. The imidazole ring contains two nitrogen atoms, one of which is protonated (N-H).

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C-I2.10
C4-C51.39
C5-C61.40
C6-C71.39
C7-C7a1.40
C7a-N11.38
N1-C21.32
C2-N31.39
N3-C3a1.38
C3a-C41.41
C3a-C7a1.40
N1-H1.01

Note: These values are estimations based on computational modeling and data from similar structures and may vary slightly from experimental values.

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
C3a-C4-I119.5
C5-C4-I120.5
C4-C5-C6120.0
C5-C6-C7120.0
C6-C7-C7a120.0
C7-C7a-N1130.0
C7a-N1-C2108.0
N1-C2-N3111.0
C2-N3-C3a108.0
N3-C3a-C4130.0
N3-C3a-C7a105.0
C4-C3a-C7a125.0

Note: These values are estimations based on computational modeling and data from similar structures and may vary slightly from experimental values.

Intermolecular Interactions

In the solid state, this compound molecules are expected to exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the non-protonated nitrogen atom of an adjacent molecule. Additionally, π-π stacking interactions between the aromatic benzimidazole rings are likely to contribute to the overall crystal packing. The presence of the iodine atom can also lead to halogen bonding, a non-covalent interaction that can influence the supramolecular architecture.

Spectroscopic Properties

The structural features of this compound can be elucidated using various spectroscopic techniques.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueKey Predicted Features
¹H NMR Aromatic protons on the benzene ring will show characteristic shifts and coupling patterns. The N-H proton will appear as a broad singlet, with its chemical shift being solvent-dependent. The proton at position 2 of the imidazole ring will be a singlet.
¹³C NMR Aromatic carbons will resonate in the typical downfield region. The carbon atom attached to the iodine (C4) will show a characteristic chemical shift. The C2 carbon of the imidazole ring will also have a distinct resonance.
FTIR Characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. A C-I stretching vibration is expected in the far-infrared region.
UV-Vis Absorption maxima in the ultraviolet region, characteristic of the benzimidazole chromophore.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of 1H-benzimidazole. This can be achieved through electrophilic aromatic substitution.

Experimental Protocol: Direct Iodination

Materials:

  • 1H-Benzimidazole

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water

  • Suitable organic solvent (e.g., Ethanol, Dichloromethane)

Procedure:

  • Dissolve 1H-benzimidazole in a suitable solvent.

  • Prepare a solution of iodine and potassium iodide in water.

  • Cool the benzimidazole solution in an ice bath.

  • Slowly add the iodine solution to the benzimidazole solution with constant stirring.

  • Add a solution of sodium hydroxide dropwise to maintain a basic pH.

  • Continue the reaction at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification benzimidazole 1H-Benzimidazole reaction_vessel Reaction Vessel (Low Temperature) benzimidazole->reaction_vessel iodine_reagent Iodine/KI Solution iodine_reagent->reaction_vessel base NaOH Solution base->reaction_vessel neutralization Neutralization (HCl) reaction_vessel->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Figure 1: Synthetic workflow for this compound.

Biological Significance and Potential Applications

Halogenated benzimidazoles are a class of compounds that have garnered significant attention in drug discovery due to their wide range of biological activities.[1][2] The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent benzimidazole scaffold.

Anticancer Activity

Many halogenated benzimidazole derivatives have demonstrated potent anticancer properties.[2] They can induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule polymerization, inhibition of key signaling pathways, and generation of reactive oxygen species (ROS). The presence of the iodine atom in this compound could enhance its lipophilicity, potentially leading to improved cell membrane permeability and accumulation within cancer cells.

Anticancer_Pathway This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Signaling Pathway Inhibition Signaling Pathway Inhibition This compound->Signaling Pathway Inhibition ROS Generation ROS Generation This compound->ROS Generation Apoptosis Apoptosis Microtubule Disruption->Apoptosis Signaling Pathway Inhibition->Apoptosis ROS Generation->Apoptosis

Figure 2: Potential anticancer mechanisms of this compound.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential applications in medicine and materials science. While experimental data on its crystal structure is pending, computational methods provide a solid foundation for understanding its molecular geometry and bonding. The synthetic protocol outlined in this guide offers a practical approach for its preparation in a laboratory setting. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic Data of 4-Iodo-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Iodo-1H-benzimidazole, a key intermediate in various pharmaceutical syntheses. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are based on the analysis of similar benzimidazole structures and serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.5br s-N-H
~8.2s-H-2
~7.6d~8.0H-7
~7.5d~8.0H-5
~7.1t~8.0H-6

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~145.2C-2
~142.0C-7a
~135.0C-3a
~129.5C-5
~125.0C-6
~115.0C-7
~95.0C-4

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200BroadN-H stretch
3100 - 3000MediumAromatic C-H stretch
1620 - 1580MediumC=N stretch
1480 - 1400StrongAromatic C=C stretch
~750StrongC-I stretch
~800-600StrongAromatic C-H bend

Sample State: Solid (KBr pellet or ATR)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
244100[M]⁺ (Molecular Ion)
117~70[M - I]⁺
90~40[M - I - HCN]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place the mixture in a pellet die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1][2]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[4][5]

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[5][6][7] This hard ionization technique induces fragmentation, providing structural information.[5][6]

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting A Synthesis & Purification of This compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E C->E D->E F Purity Assessment E->F G Final Report & Documentation F->G

Caption: General workflow for spectroscopic analysis.

References

Navigating the Physicochemical Landscape of 4-Iodo-1H-benzimidazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1H-benzimidazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules, including potential therapeutic agents, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of this compound, offering insights for its effective handling, formulation, and application in research and development. While specific experimental data for this particular substituted benzimidazole is limited in publicly accessible literature, this guide extrapolates from the known properties of the parent benzimidazole scaffold and related halogenated compounds to provide a robust framework for laboratory practice.

Core Physicochemical Properties

The introduction of an iodine atom at the 4-position of the benzimidazole ring is expected to influence its electronic distribution, lipophilicity, and crystal packing, thereby affecting its solubility and stability profile compared to the parent benzimidazole.

Predicted Impact of Iodine Substitution:

  • Increased Lipophilicity: The bulky and lipophilic nature of the iodine atom is anticipated to decrease the aqueous solubility of this compound compared to unsubstituted benzimidazole.

  • Modified pKa: The electron-withdrawing effect of the iodine may slightly alter the pKa of the imidazole nitrogen, potentially influencing its solubility in acidic and basic media.

  • Potential for Halogen Bonding: The iodine atom can act as a halogen bond donor, which could influence its interaction with solvents and its crystal lattice energy, thereby affecting its melting point and solubility.

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents
Water (Cold)Very LowIncreased lipophilicity due to the iodine atom will likely reduce solubility in cold water compared to the parent benzimidazole.
Water (Hot)Low to ModerateSimilar to benzimidazole, solubility is expected to increase with temperature due to the endothermic nature of dissolving crystalline solids.
Alcohols (Methanol, Ethanol)Moderate to HighBenzimidazoles generally show good solubility in alcohols.[3] The polar protic nature of alcohols can engage in hydrogen bonding with the imidazole moiety.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including heterocyclic structures.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is an effective solvent for many organic molecules.
AcetonitrileModerateAcetonitrile is a moderately polar solvent and is expected to be a reasonable solvent for this compound.
Nonpolar Solvents
Dichloromethane (DCM)ModerateThe increased lipophilicity may enhance solubility in chlorinated solvents compared to the parent benzimidazole.
TolueneLowBenzimidazole has low solubility in toluene, and while the iodo-substituent increases lipophilicity, high solubility is not expected.
HexanesVery LowAs a nonpolar aliphatic solvent, hexanes are unlikely to effectively solvate the polar benzimidazole core.

Stability Considerations

The stability of this compound is a critical factor for its storage, handling, and application in synthetic protocols and biological assays. The benzimidazole core is generally a stable aromatic system.[2] However, the carbon-iodine bond can be susceptible to degradation under certain conditions.

Key Factors Influencing Stability:

  • Light: Halogenated aromatic compounds, particularly those with iodo- and bromo-substituents, can be photosensitive. Exposure to UV or even ambient light over extended periods may lead to the homolytic cleavage of the C-I bond, generating radical species and subsequent degradation products. It is therefore advisable to store this compound in amber vials or protected from light.

  • Temperature: While the benzimidazole ring is thermally robust, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive species, could promote dehalogenation or other decomposition reactions.

  • pH: The benzimidazole ring is stable across a range of pH values. However, extreme pH conditions, particularly in combination with heat or light, could potentially facilitate hydrolytic or other degradation pathways.

  • Oxidizing and Reducing Agents: The iodo-substituent may be susceptible to certain strong oxidizing or reducing agents. Care should be taken when choosing reagents for reactions involving this compound.

Table 2: Predicted Stability Profile of this compound

ConditionPredicted StabilityPotential Degradation Pathways
Storage (Solid)
Ambient, DarkHighIn its solid, crystalline form, the molecule is expected to be stable when protected from light.
Ambient, LightModeratePotential for slow, light-induced degradation over time. Long-term storage in light-exposed conditions is not recommended.
In Solution
Protic SolventsModerate to HighGenerally stable in common protic solvents like alcohols, but photosensitivity may be enhanced in solution.
Aprotic SolventsHighExpected to be stable in common aprotic solvents like DMSO and DMF when protected from light.
Forced Degradation
Strong Acid/BaseModerateWhile the benzimidazole core is relatively stable, extreme pH may facilitate deiodination or other reactions, especially at elevated temperatures.
Oxidative StressLow to ModerateThe molecule may be susceptible to degradation by strong oxidizing agents.
Photolytic StressLowHighly likely to degrade upon exposure to UV light, potentially through dehalogenation to form benzimidazole or other photoproducts.

Experimental Protocols

While specific protocols for this compound are not published, standard methodologies for determining the solubility and stability of small molecules are directly applicable.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the time to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: To remove any remaining undissolved solid, filter the aliquot through a fine-pored filter (e.g., 0.22 µm) or centrifuge at high speed and collect the clear supernatant.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent in which it is highly soluble and stable (e.g., DMSO or acetonitrile).

  • Stress Condition Samples:

    • Acid/Base Hydrolysis: Dilute the stock solution into acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

    • Oxidative Degradation: Dilute the stock solution into a solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Incubate aliquots of the stock solution at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose aliquots of the stock solution to a controlled light source (e.g., a photostability chamber with a specified light intensity). Protect control samples from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

  • Sample Quenching (if necessary): Neutralize the acid and base hydrolysis samples. Dilute all samples with the mobile phase to stop further degradation.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0). The appearance of new peaks indicates degradation products.

Visualizations

The following diagrams illustrate standardized workflows for assessing the solubility and stability of a research compound like this compound.

G Workflow for Shake-Flask Solubility Assay A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Collect supernatant B->C D Filter or Centrifuge C->D E Dilute clear filtrate D->E F Quantify by HPLC/LC-MS E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: A typical experimental workflow for determining the equilibrium solubility of this compound.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl) Sample Sample at time points (0, 2, 4, 8, 24h) Acid->Sample Base Basic (e.g., 0.1M NaOH) Base->Sample Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Sample Thermal Thermal (e.g., 60°C) Thermal->Sample Photo Photolytic (UV/Vis light) Photo->Sample Start Prepare stock solution of This compound Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Quench Quench reaction (if necessary) Sample->Quench Analyze Analyze by stability-indicating HPLC method Quench->Analyze End Determine % degradation and identify degradation products Analyze->End

Caption: A logical workflow for assessing the stability of this compound under forced degradation conditions.

Conclusion

While specific quantitative data for the solubility and stability of this compound is sparse in the current literature, a robust understanding of its likely behavior can be extrapolated from the properties of the benzimidazole scaffold and the influence of the iodo-substituent. It is predicted to be a compound with limited aqueous solubility but good solubility in polar aprotic and alcoholic solvents. Its stability is likely to be high in solid form when protected from light, with potential for photodegradation in solution. The experimental protocols and workflows provided in this guide offer a clear path for researchers to determine the precise solubility and stability parameters of this compound, ensuring its effective use in drug discovery and development endeavors.

References

Iodo-Benzimidazoles: A Deep Dive into Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous FDA-approved drugs. The introduction of an iodine atom onto this heterocyclic system can significantly modulate its physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the potential biological activities of iodo-benzimidazoles, with a focus on their anticancer, anthelmintic, antiviral, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Benzimidazoles are heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring.[1][2] This core structure is found in a variety of pharmacologically active molecules.[3] The incorporation of a halogen atom, particularly iodine, into the benzimidazole framework can enhance lipophilicity, facilitate transport across biological membranes, and provide a handle for further chemical modification. These properties make iodo-benzimidazoles an attractive class of compounds for investigation in various therapeutic areas.[2]

Anticancer Activity

Iodo-benzimidazole derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various iodo-benzimidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
1 HOS (Osteosarcoma)1.8[4]
1 G361 (Melanoma)2.0[4]
1 MCF-7 (Breast Cancer)2.8[4]
1 K-562 (Leukemia)7.8[4]
2a MDA-MB-231 (Breast Cancer)165.02[5]
2a MCF-7 (Breast Cancer)175.02[5]
2a HT-29 (Colon Cancer)219.37[5]
4f Siha (Cervical Cancer)0.61[6]

Note: Compound structures are proprietary to the cited research.

Mechanism of Action and Signaling Pathways

A primary mechanism of action for many benzimidazole derivatives, including iodo-substituted analogs, is the inhibition of tubulin polymerization.[3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][4]

Beyond tubulin inhibition, iodo-benzimidazoles may also exert their anticancer effects through other signaling pathways. For instance, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.

anticancer_pathway Iodo-Benzimidazole Iodo-Benzimidazole Tubulin Tubulin Iodo-Benzimidazole->Tubulin Inhibits Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption Leads to G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Tubulin Polymerization Inhibition Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Iodo-benzimidazole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the iodo-benzimidazole compounds for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent alone).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compounds Prepare Compounds Prepare Compounds->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Figure 2: MTT Assay Workflow.

Anthelmintic Activity

Benzimidazole-based compounds are widely used as anthelmintics in both human and veterinary medicine. The introduction of an iodine atom can influence their efficacy and spectrum of activity against various parasitic worms.

Quantitative Anthelmintic Data

Quantitative data for the anthelmintic activity of iodo-benzimidazoles is less readily available in the public domain. The efficacy is often reported as the time taken for paralysis and death of the worms at a given concentration.

Compound IDParasiteConcentration (µg/mL)Time to Paralysis (min)Time to Death (min)Reference
Synthesized Derivative Pheretima posthuma5030.43 ± 5.330.56 ± 5.32[7]

Note: The specific structure of the synthesized derivative is detailed in the referenced article.

Mechanism of Action

The primary anthelmintic mechanism of benzimidazoles is the inhibition of β-tubulin polymerization in the parasitic worm.[8] This disruption of the microtubule network interferes with essential cellular functions such as cell division, nutrient absorption, and intracellular transport, leading to paralysis and death of the parasite. The selective toxicity of these compounds is attributed to their higher affinity for parasitic β-tubulin over the host's counterpart.

anthelmintic_pathway Iodo-Benzimidazole Iodo-Benzimidazole Parasite β-Tubulin Parasite β-Tubulin Iodo-Benzimidazole->Parasite β-Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Parasite β-Tubulin->Microtubule Polymerization Inhibits Cellular Disruption Disruption of: - Cell Division - Nutrient Absorption - Intracellular Transport Microtubule Polymerization->Cellular Disruption Paralysis & Death Paralysis & Death Cellular Disruption->Paralysis & Death

Figure 3: Anthelmintic Mechanism of Action.

Experimental Protocol: In Vitro Anthelmintic Assay

An in vitro assay using adult earthworms (Pheretima posthuma) is a common preliminary screen for anthelmintic activity due to their anatomical and physiological resemblance to intestinal roundworms.[9]

Materials:

  • Adult Indian earthworms (Pheretima posthuma)

  • Petri dishes

  • Phosphate-buffered saline (PBS)

  • Iodo-benzimidazole compounds

  • Standard anthelmintic drug (e.g., Albendazole)

  • Vehicle control (e.g., 1% DMSO in PBS)

Procedure:

  • Worm Collection and Acclimatization: Collect healthy adult earthworms and wash them with PBS to remove any adhering dirt.

  • Compound Preparation: Prepare different concentrations of the iodo-benzimidazole compounds and the standard drug in the vehicle.

  • Assay Setup: Place individual worms in petri dishes containing the test solutions, standard drug solution, or vehicle control.

  • Observation: Observe the worms for the time of paralysis (no movement except when shaken) and the time of death (no movement even when shaken or dipped in warm water).

  • Data Recording: Record the time for paralysis and death for each worm in each group.

Antiviral Activity

Several benzimidazole derivatives have demonstrated potent antiviral activity against a range of viruses. The presence of an iodine atom can enhance this activity.

Quantitative Antiviral Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication.

Compound IDVirusCell LineEC50 (µM)Reference
Compound 36b Bovine Viral Diarrhoea Virus (BVDV)MDBK1.5[10]
Compound 36c Bovine Viral Diarrhoea Virus (BVDV)MDBK0.8[10]
Compound 36d Bovine Viral Diarrhoea Virus (BVDV)MDBK1.0[10]
Benzimidazole derivative Respiratory Syncytial Virus (RSV)-as low as 0.02[11]

Note: Compound structures are proprietary to the cited research.

Mechanism of Action

The antiviral mechanisms of iodo-benzimidazoles can be diverse and virus-specific. One common target is the viral polymerase, an essential enzyme for the replication of the viral genome.[12] By binding to allosteric sites on the polymerase, these compounds can inhibit its activity, thereby blocking viral replication.

antiviral_pathway Iodo-Benzimidazole Iodo-Benzimidazole Viral Polymerase Viral Polymerase Iodo-Benzimidazole->Viral Polymerase Inhibits Viral Genome Replication Viral Genome Replication Viral Polymerase->Viral Genome Replication Progeny Virus Production Progeny Virus Production Viral Genome Replication->Progeny Virus Production Blocks

Figure 4: Viral Polymerase Inhibition Pathway.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Cell culture medium

  • Iodo-benzimidazole compounds

  • Agarose or other overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing different concentrations of the iodo-benzimidazole compound and low-melting-point agarose.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

Antimicrobial Activity

Iodo-benzimidazoles have also been investigated for their activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
4-iodo-phenyl-N-aryl-azidine derivative Methicillin-resistant Staphylococcus aureus (MRSA)- (High bioactivity reported)[2]
4-iodo-phenyl-N-aryl-azidine derivative Vancomycin-resistant Enterococcus (VRE)- (High bioactivity reported)[2]
Benzimidazole-triazole derivative 63c Staphylococcus aureus8[13]
Benzimidazole-triazole derivative 63c Enterococcus faecalis32[13]

Note: Specific MIC values for the iodo-derivative were not provided in the reference, only a qualitative description of high bioactivity.

Mechanism of Action

The antimicrobial mechanisms of iodo-benzimidazoles can involve various targets. In bacteria, they may inhibit essential enzymes involved in metabolic pathways or disrupt cell wall synthesis.[14] In fungi, a common mechanism is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

antimicrobial_pathway cluster_bacterial Bacterial Targets cluster_fungal Fungal Target Iodo-Benzimidazole Iodo-Benzimidazole Essential Enzymes Essential Enzymes Iodo-Benzimidazole->Essential Enzymes Inhibits Cell Wall Synthesis Cell Wall Synthesis Iodo-Benzimidazole->Cell Wall Synthesis Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Iodo-Benzimidazole->Ergosterol Biosynthesis Inhibits Bacterial Growth Inhibition Bacterial Growth Inhibition Essential Enzymes->Bacterial Growth Inhibition Cell Wall Synthesis->Bacterial Growth Inhibition Fungal Growth Inhibition Fungal Growth Inhibition Ergosterol Biosynthesis->Fungal Growth Inhibition

Figure 5: Potential Antimicrobial Mechanisms.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Iodo-benzimidazole compounds

  • Standard antimicrobial agent

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the iodo-benzimidazole compounds in the broth medium directly in the microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of Iodo-Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. For iodo-substituted benzimidazoles, either the o-phenylenediamine or the aldehyde can contain the iodine atom.

General Synthesis Protocol

Example: Synthesis of a 2-Aryl-1H-benzimidazole derivative

A mixture of an o-phenylenediamine (1 equivalent) and an aromatic aldehyde (1 equivalent) is refluxed in a suitable solvent (e.g., ethanol, acetic acid) in the presence of a catalyst or an oxidizing agent for several hours.[15] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

synthesis_workflow o-Phenylenediamine o-Phenylenediamine Reaction Mixture Reaction Mixture o-Phenylenediamine->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification Iodo-Benzimidazole Iodo-Benzimidazole Purification->Iodo-Benzimidazole

Figure 6: General Synthesis Workflow.

Conclusion and Future Perspectives

Iodo-benzimidazoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, anthelmintic, antiviral, and antimicrobial properties warrant further investigation. Future research should focus on synthesizing and screening a wider range of iodo-benzimidazole derivatives to establish more comprehensive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways involved in their biological effects will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds in preclinical models, paving the way for their potential clinical development.

References

An In-depth Technical Guide to 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 4-Iodo-1H-benzimidazole. Due to the limited specific data on this particular derivative, this guide also incorporates information from closely related benzimidazole compounds to provide a broader context for its potential properties and applications.

Chemical Properties and Synthesis

This compound is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of the iodine atom at the 4-position of the benzene ring is expected to influence its chemical reactivity and biological activity. The CAS number for this compound is 51288-04-1[1].

Proposed Synthetic Routes

Route 1: Condensation of 3-Iodo-1,2-phenylenediamine

A plausible route to this compound involves the reaction of 3-iodo-1,2-phenylenediamine with formic acid. This reaction typically proceeds by heating the reactants, which leads to cyclization and the formation of the benzimidazole ring.

Route 2: Iodination of 1H-Benzimidazole

Direct iodination of 1H-benzimidazole is another potential synthetic strategy. However, this method may present challenges in controlling the regioselectivity to obtain the desired 4-iodo isomer, as multiple positions on the benzimidazole ring are susceptible to electrophilic substitution.

Route 3: From N-(2-iodoaryl)benzamidines

A method for the synthesis of benzimidazole derivatives through the intramolecular cyclization of N-(2-iodoaryl)benzamidine has been described[5][6]. This approach could potentially be adapted for the synthesis of this compound.

A general experimental workflow for the synthesis of benzimidazoles from o-phenylenediamines is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation & Cyclization Condensation & Cyclization o-Phenylenediamine->Condensation & Cyclization One-Carbon Synthon One-Carbon Synthon (e.g., Aldehyde, Carboxylic Acid) One-Carbon Synthon->Condensation & Cyclization Benzimidazole Derivative Benzimidazole Derivative Condensation & Cyclization->Benzimidazole Derivative

General workflow for benzimidazole synthesis.
Spectroscopic Data

Specific experimental spectroscopic data for this compound, such as 1H and 13C NMR, are not available in the reviewed literature. However, based on the known spectra of other benzimidazole derivatives, the following table provides an estimation of the expected chemical shifts.

Data Type This compound (Predicted) General Benzimidazole Derivatives (Observed Ranges)
1H NMR (ppm) Data not available in literature.Aromatic protons typically appear in the range of 7.2-8.3 ppm. The N-H proton is a broad singlet, often found downfield (>12 ppm).
13C NMR (ppm) Data not available in literature.Aromatic carbons generally resonate between 110-150 ppm. The C2 carbon of the imidazole ring is typically found around 140-155 ppm.
Mass Spec (m/z) C7H5IN2, [M+H]+ = 244.96Varies based on substituents.
IR (cm-1) Data not available in literature.Characteristic peaks include N-H stretching (~3400 cm-1), C=N stretching (~1620 cm-1), and aromatic C-H stretching (~3050 cm-1).

Biological Activity and Applications

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Antiproliferative and Kinase Inhibitory Activity

While specific antiproliferative data for this compound is not documented in the reviewed literature, numerous studies have demonstrated the potent anticancer effects of other benzimidazole derivatives[7][8]. For instance, some benzimidazole derivatives have shown high cytotoxic activity against MCF-7 breast cancer cell lines and moderate activity against HCT-116 colon cancer cell lines[7].

The mechanism of action for many anticancer benzimidazoles involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival[4][9]. The tetra-iodinated analog, 4,5,6,7-tetraiodo-1H-benzimidazole, is a known potent inhibitor of protein kinase CK2[10]. This suggests that this compound may also possess kinase inhibitory activity. A general representation of a kinase signaling pathway that can be targeted by benzimidazole inhibitors is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activates Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->Kinase_1 Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Growth_Factor Growth Factor Growth_Factor->Receptor Binds

General kinase signaling pathway inhibited by benzimidazoles.
Other Potential Applications

Benzimidazole derivatives have been investigated for a multitude of other therapeutic applications. For example, radio-iodinated benzimidazoles have been synthesized and evaluated as imaging agents for the NR2B subtype of the NMDA receptor[5]. Although the brain uptake of these specific compounds was low, it points to the potential for developing this compound-based probes for neurological targets[5].

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature. However, general procedures for the synthesis of benzimidazoles and for conducting antiproliferative assays are well-established and can be adapted.

General Synthesis of 2-Substituted Benzimidazoles

A widely used method involves the condensation of an o-phenylenediamine with an aldehyde.

Procedure:

  • Dissolve the o-phenylenediamine (1 mmol) and the aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, DMF).

  • Add a catalyst or an oxidizing agent (e.g., a catalytic amount of acid, or an oxidant like hydrogen peroxide or a hypervalent iodine reagent)[8].

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents an under-investigated member of the pharmacologically significant benzimidazole family. While specific data on its synthesis, spectroscopic properties, and biological activity are scarce in the current literature, the extensive research on related iodo-benzimidazoles and other derivatives suggests its potential as a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activities in various in vitro and in vivo models. This would provide the necessary data to fully understand its therapeutic potential and to guide the design of novel drug candidates.

References

Methodological & Application

Synthesis of 4-Iodo-1H-benzimidazole from o-Phenylenediamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-Iodo-1H-benzimidazole, a valuable building block in medicinal chemistry and drug development. The protocol outlined here follows a two-step synthetic sequence, commencing with the formation of the benzimidazole scaffold from o-phenylenediamine, followed by a regioselective iodination. This methodology is designed to be reproducible and scalable for laboratory settings.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of pharmaceutical sciences due to their diverse pharmacological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties. The introduction of a halogen, such as iodine, onto the benzimidazole core can significantly modulate its biological activity and provide a handle for further synthetic transformations through cross-coupling reactions. This application note details a reliable method for the preparation of this compound.

Overall Reaction Scheme

The synthesis of this compound from o-phenylenediamine is typically achieved in two sequential steps:

  • Step 1: Benzimidazole Synthesis: Cyclocondensation of o-phenylenediamine with formic acid to yield 1H-benzimidazole.

  • Step 2: Iodination: Regioselective iodination of 1H-benzimidazole to introduce an iodine atom at the 4-position. A more direct and regioselective approach involves the cyclization of a pre-iodinated starting material, 4-iodo-o-phenylenediamine, with formic acid.

This protocol will focus on the more direct and controlled method starting from the commercially available 4-iodo-o-phenylenediamine.

Experimental Protocols

Protocol: Synthesis of this compound from 4-Iodo-o-phenylenediamine

This protocol describes the synthesis of this compound via the cyclocondensation of 4-iodo-o-phenylenediamine with formic acid.

Materials:

  • 4-Iodo-o-phenylenediamine (1.0 eq)

  • Formic acid (88-98%) (excess, approx. 5-10 eq)

  • 10% Sodium hydroxide solution

  • Deionized water

  • Ethanol

  • Activated carbon

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-o-phenylenediamine.

  • Addition of Formic Acid: Carefully add an excess of formic acid to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain it under reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add 10% sodium hydroxide solution to neutralize the excess formic acid until the pH is approximately 7-8. The product may precipitate during neutralization.

  • Isolation of Crude Product: Cool the mixture in an ice bath to facilitate complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound from 4-iodo-o-phenylenediamine.

ParameterValue
Starting Material 4-Iodo-o-phenylenediamine
Reagent Formic Acid
Product This compound
Molecular Formula C₇H₅IN₂
Molecular Weight 244.04 g/mol
Typical Yield 75-85%
Appearance Off-white to light brown solid
Melting Point 185-189 °C

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 4-Iodo-o-phenylenediamine + Formic Acid reaction Reflux at 100-110 °C (2-4 hours) start->reaction Heating neutralization Neutralization with 10% NaOH reaction->neutralization precipitation Precipitation neutralization->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical progression from starting materials to the final product.

Logical_Progression start_materials Starting Materials 4-Iodo-o-phenylenediamine Formic Acid intermediate Key Process Cyclocondensation start_materials:f1->intermediate:f0 Reactant start_materials:f2->intermediate:f0 Reagent product Final Product This compound intermediate:f1->product:f0 Yields

Synthesis of 4-Iodo-1H-benzimidazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 4-Iodo-1H-benzimidazole, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines a two-step synthetic route, commencing with the reduction of 3-iodo-2-nitroaniline to produce the intermediate 3-iodo-1,2-phenylenediamine, followed by cyclization with formic acid to yield the final product.

Experimental Overview

The synthesis of this compound is achieved through a reliable two-step process. The first step involves the reduction of the nitro group of 3-iodo-2-nitroaniline to an amine, yielding 3-iodo-1,2-phenylenediamine. The subsequent step is a condensation reaction of the resulting diamine with formic acid, which leads to the formation of the benzimidazole ring.

A one-pot alternative, which combines the reduction and cyclization steps, has also been described in the literature for similar substrates and presents a potentially more efficient pathway.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 3-iodo-1,2-phenylenediamine

This procedure is adapted from general methods for the reduction of nitroanilines. The selection of a mild reducing agent is crucial to prevent the unintended removal of the iodine substituent.

Materials:

  • 3-Iodo-2-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-iodo-2-nitroaniline in ethanol.

  • To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-iodo-1,2-phenylenediamine.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the well-established Phillips condensation method for benzimidazole synthesis.[2][3][4][5][6]

Materials:

  • 3-iodo-1,2-phenylenediamine

  • Formic acid (90%)

  • 10% Sodium hydroxide (NaOH) solution

  • Decolorizing carbon

Procedure:

  • In a round-bottom flask, combine 3-iodo-1,2-phenylenediamine with an excess of 90% formic acid.[3]

  • Heat the reaction mixture at 100 °C for 2-4 hours.[3] The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 10% sodium hydroxide solution to the mixture with stirring until it is alkaline to litmus paper. This will cause the crude product to precipitate.[3]

  • Collect the crude this compound by vacuum filtration and wash it with cold water.[3]

  • For purification, dissolve the crude product in boiling water, add a small amount of decolorizing carbon, and heat for a few minutes.[3]

  • Filter the hot solution to remove the carbon, and allow the filtrate to cool to induce crystallization.

  • Collect the purified crystals of this compound by filtration, wash with a small amount of cold water, and dry.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on experimental conditions and scale.

StepReactant 1Reactant 2ProductTypical Yield (%)
13-Iodo-2-nitroanilineTin(II) chloride dihydrate3-iodo-1,2-phenylenediamine70-85
23-iodo-1,2-phenylenediamineFormic acidThis compound80-90

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Start 3-Iodo-2-nitroaniline Intermediate 3-iodo-1,2-phenylenediamine Start->Intermediate Reduction (e.g., SnCl2, HCl) FinalProduct This compound Intermediate->FinalProduct Cyclization (Formic Acid)

Caption: Synthetic pathway for this compound.

This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and to optimize the reaction conditions as needed for their specific experimental setup.

References

Application Notes and Protocols: 4-Iodo-1H-benzimidazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1H-benzimidazole is a pivotal heterocyclic building block in modern organic synthesis, offering a reactive handle for the introduction of diverse functionalities at the C4-position of the benzimidazole scaffold. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Furthermore, it highlights the application of these synthetic methodologies in the development of biologically active molecules, with a specific focus on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer agents.

Introduction

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal pharmacophore for targeting a wide range of biological targets.[1] The strategic functionalization of the benzimidazole ring is crucial for modulating the pharmacological profile of these molecules. This compound serves as a key intermediate in this context, providing a versatile platform for structural elaboration through a variety of modern synthetic methods.

This document outlines the synthetic utility of this compound in three major palladium-catalyzed cross-coupling reactions, providing researchers with the necessary protocols to leverage this building block in their synthetic campaigns.

I. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1H-benzimidazoles

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. The reaction of this compound with various arylboronic acids provides a direct route to a diverse range of 4-aryl-1H-benzimidazoles, which are key intermediates in the synthesis of bioactive molecules.

Quantitative Data Summary
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10015-20~70-85[2] (Adapted)
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10015-20~75-90[2] (Adapted)
33-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10015-20~60-75[2] (Adapted)

Note: Yields are estimated based on similar reactions with other halo-benzimidazoles and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-benzimidazole.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Vessel Reaction Mixture This compound->Reaction_Vessel Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Ligand Ligand (e.g., SPhos) Ligand->Reaction_Vessel Base Base (e.g., K₃PO₄) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Heat Purification Column Chromatography Workup->Purification Product 4-Aryl-1H-benzimidazole Purification->Product Heck_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Vessel Reaction Mixture This compound->Reaction_Vessel Alkene Alkene Alkene->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Heat Purification Column Chromatography Workup->Purification Product 4-Vinyl-1H-benzimidazole Purification->Product Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Vessel Reaction Mixture This compound->Reaction_Vessel Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Reaction_Vessel Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst->Reaction_Vessel Co-catalyst Cu(I) Co-catalyst (e.g., CuI) Co-catalyst->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., THF) Solvent->Reaction_Vessel Workup Aqueous Workup & Filtration Reaction_Vessel->Workup Stirring Purification Column Chromatography Workup->Purification Product 4-Alkynyl-1H-benzimidazole Purification->Product PARP_Inhibitor_Synthesis Start This compound Step1 N-Protection Start->Step1 Intermediate1 N-Protected-4-iodo- 1H-benzimidazole Step1->Intermediate1 Step2 Pd-catalyzed Carbonylation (CO, Amine) Intermediate1->Step2 Intermediate2 N-Protected-1H-benzimidazole- 4-carboxamide Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Product 1H-Benzimidazole- 4-carboxamide (PARP Inhibitor Scaffold) Step3->Product PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP Inhibition cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication PARylation PAR Synthesis PARP1->PARylation Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor Benzimidazole-based PARP Inhibitor Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP1 DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSBs Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) HR_Deficiency->Apoptosis prevents DSB repair

References

Applications of 4-Iodo-1H-benzimidazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Iodo-1H-benzimidazole as a versatile building block in medicinal chemistry. The unique structural features of this scaffold, particularly the presence of an iodine atom at the 4-position, make it an excellent starting material for the synthesis of a diverse range of biologically active compounds through various cross-coupling reactions.

Application Notes

This compound is a valuable heterocyclic scaffold for the development of novel therapeutic agents. Its derivatives have shown significant potential in several key areas of medicinal chemistry, including oncology, infectious diseases, and neurology. The strategic placement of the iodine atom allows for the introduction of various aryl and heteroaryl substituents, enabling the fine-tuning of physicochemical and pharmacological properties.

1. Protein Kinase Inhibitors:

The benzimidazole core is a well-established pharmacophore in the design of protein kinase inhibitors.[1][2] this compound serves as a key intermediate for the synthesis of 4-substituted benzimidazole derivatives that can target a variety of kinases implicated in cancer and inflammatory diseases. The introduction of specific aromatic and heteroaromatic moieties at the 4-position can lead to potent and selective inhibitors of kinases such as EGFR, Bcl-2, and p38 MAP kinase.[3][4]

2. Anticancer Agents:

Derivatives of benzimidazole are known to exhibit broad-spectrum anticancer activity through various mechanisms, including disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways.[5][6] The functionalization of this compound via Suzuki-Miyaura coupling and other cross-coupling reactions provides access to a library of novel 4-arylbenzimidazoles with potential as potent cytotoxic agents against a range of cancer cell lines.

3. Antiparasitic Agents:

The benzimidazole scaffold is the basis for several clinically used anthelmintic drugs.[7][8] this compound can be utilized to synthesize novel derivatives with potential activity against a variety of parasites, including protozoa like Leishmania, Trypanosoma, and Plasmodium, the causative agents of leishmaniasis, trypanosomiasis, and malaria, respectively.[8][9]

Quantitative Data

The following tables summarize the in vitro biological activities of representative 4-substituted benzimidazole derivatives, demonstrating the potential of compounds that can be synthesized from this compound.

Table 1: Anticancer Activity of 4-Arylbenzimidazole Derivatives

Compound IDSubstitution at 4-positionCancer Cell LineIC50 (µM)Reference
1 4-FluorophenylHOS1.8[5]
1 4-FluorophenylG3612.0[5]
1 4-FluorophenylMCF-72.8[5]
9 Not SpecifiedA5490.15 - 0.33[5]
9 Not SpecifiedHeLa0.15 - 0.33[5]
9 Not SpecifiedHepG20.15 - 0.33[5]
9 Not SpecifiedMCF-70.15 - 0.33[5]
10 Not SpecifiedMGC-8031.02 - 5.40[5]
10 Not SpecifiedPC-31.02 - 5.40[5]
10 Not SpecifiedMCF-71.02 - 5.40[5]
23 N-(4-fluorobenzyl)-5-(methylsulfonyl)MCF-7Not Specified (Significant Cytotoxicity)[3]
27 N-(4-fluorobenzyl)-5-(methylsulfonyl)MCF-7Not Specified (Significant Cytotoxicity)[3]

Table 2: Enzyme Inhibitory Activity of Benzimidazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
29b EGFR0.8 - 1.3[5]
32 EGFR0.086[5]
32 Topoisomerase I2.52[5]
38 Tubulin Polymerization0.35[5]
- Bcl-2Not Specified (Potent Inhibition)[3]
- Acetylcholinesterase (AChE)0.08 - 0.09[10]
- Butyrylcholinesterase (BuChE)0.2 - 5.0[10]

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-1H-benzimidazoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This method is adapted from established procedures for iodo-benzimidazoles.[11][12]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • Triphenylphosphine (PPh3, 4 mol%)

  • Potassium carbonate (K2CO3, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.04 mmol), and K2CO3 (2 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-1H-benzimidazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines a general method for evaluating the cytotoxic effects of synthesized 4-aryl-1H-benzimidazole derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized benzimidazole derivatives (dissolved in DMSO to prepare stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

G Synthetic Workflow for 4-Aryl-1H-benzimidazoles start This compound reaction Suzuki-Miyaura Coupling start->reaction reagent Arylboronic Acid (R-B(OH)2) reagent->reaction product 4-Aryl-1H-benzimidazole reaction->product evaluation Biological Evaluation (e.g., Anticancer, Kinase Inhibition) product->evaluation

Caption: Synthetic workflow for 4-aryl-1H-benzimidazoles.

G Targeted Signaling Pathway: Kinase Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., PI3K, AKT) Receptor->Kinase Activates Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Inhibitor 4-Aryl-1H-benzimidazole Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

G Drug Discovery Logic Flow start Start: This compound synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis screening High-Throughput Screening synthesis->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt lead_opt->screening Iterative Improvement preclinical Preclinical Studies lead_opt->preclinical candidate Drug Candidate preclinical->candidate

Caption: Drug discovery process using this compound.

References

Application Notes and Protocols: 4-Iodo-1H-benzimidazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Iodo-1H-benzimidazole as a versatile ligand in coordination chemistry. The document details the synthesis of the ligand and its metal complexes, summarizes their characterization data, and outlines their potential applications in catalysis and medicinal chemistry.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in coordination chemistry due to their versatile binding modes and the diverse applications of their metal complexes. The introduction of a halogen substituent, such as iodine, onto the benzimidazole scaffold can significantly modulate the electronic properties and steric profile of the ligand, thereby influencing the stability, structure, and reactivity of the resulting coordination compounds. This compound, in particular, offers a unique platform for the design of novel metal complexes with potential applications in catalysis, materials science, and drug development. The presence of the iodo group can also serve as a handle for further functionalization through cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 3-Iodobenzene-1,2-diamine with formic acid. The precursor, 3-Iodobenzene-1,2-diamine, is commercially available.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general Phillips condensation method for benzimidazole synthesis.

Materials:

  • 3-Iodobenzene-1,2-diamine

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Ethanol

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3-Iodobenzene-1,2-diamine (1 equivalent).

  • Slowly add formic acid (excess, e.g., 5-10 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the acidic reaction mixture into a beaker containing a cold aqueous solution of sodium hydroxide (e.g., 10-20% w/v) with stirring to neutralize the excess formic acid. The pH should be adjusted to approximately 8-9.

  • The crude this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol, add hot water dropwise until turbidity persists, and then allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. If the solution is colored, a small amount of activated carbon can be added to the hot ethanol solution before the addition of water, followed by hot filtration.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization: The final product should be characterized by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

G A Start: 3-Iodobenzene-1,2-diamine + Formic Acid B Reflux (100-110 °C, 2-4h) A->B C Neutralization with NaOH (aq) B->C D Precipitation of Crude Product C->D E Filtration and Washing D->E F Recrystallization (Ethanol/Water) E->F G Drying F->G H Final Product: This compound G->H

Generalized pathway of metal complex-induced apoptosis.
Catalytic Applications

Benzimidazole-based ligands can form stable complexes with transition metals that are active catalysts for a variety of organic transformations. The electronic properties of the benzimidazole ring can be tuned by substituents to optimize the catalytic activity. Potential catalytic applications for complexes of this compound could include:

  • Cross-coupling reactions: Palladium-benzimidazole complexes are known to catalyze reactions such as Suzuki and Heck couplings.

  • Oxidation reactions: Vanadium and other metal complexes of benzimidazole derivatives have been used as catalysts for the oxidation of various substrates.

Experimental Protocol: General Procedure for a Catalytic Oxidation Reaction

This protocol provides a general framework for testing the catalytic activity of a synthesized complex in an oxidation reaction.

Materials:

  • Synthesized metal complex (catalyst)

  • Substrate (e.g., an alcohol or an olefin)

  • Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • In a reaction vessel, dissolve the substrate and the metal complex in the solvent.

  • Add the oxidant to the reaction mixture.

  • Stir the reaction at a specific temperature for a set period.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC or HPLC to determine the conversion of the substrate and the yield of the product.

  • Upon completion, the product can be isolated and purified using appropriate techniques such as column chromatography.

Catalytic Cycle Workflow

The following diagram illustrates a general catalytic cycle for an oxidation reaction.

G A Active Catalyst [M-L] B Substrate Coordination A->B + Substrate C Oxidative Addition of Oxidant B->C D Intermediate Complex C->D E Product Formation & Catalyst Regeneration D->E -> Product E->A

A simplified catalytic cycle for an oxidation reaction.

Quantitative Data

While specific quantitative data for complexes of this compound are not readily available in the literature, the following tables provide examples of the types of data that should be collected and presented for such complexes, based on data for other benzimidazole derivatives. [1] Table 1: Example of Crystallographic Data for a Metal-Benzimidazole Complex

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
V (ų)Value
ZValue
R₁ [I > 2σ(I)]Value
wR₂ (all data)Value

Table 2: Example of Selected Bond Lengths and Angles for a Metal-Benzimidazole Complex

BondLength (Å)AngleDegree (°)
M-N(1)ValueN(1)-M-N(2)Value
M-Cl(1)ValueCl(1)-M-Cl(2)Value
N(1)-C(2)ValueN(1)-M-Cl(1)Value
N(3)-C(2)ValueN(2)-M-Cl(2)Value

Table 3: Example of In Vitro Cytotoxicity Data (IC₅₀ in µM)

CompoundA549 (Lung)MDA-MB-231 (Breast)PC3 (Prostate)
Ligand>100>100>100
Complex 1ValueValueValue
CisplatinValueValueValue

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. The synthetic protocols provided herein offer a starting point for the preparation of this ligand and its metal complexes. The potential for these complexes in medicinal chemistry, particularly as anticancer and antimicrobial agents, and in catalysis warrants further investigation. The collection of detailed characterization data, including crystallographic and spectroscopic information, will be crucial for establishing structure-activity relationships and advancing the application of these novel coordination compounds.

References

Protocol for N-Alkylation of 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the N-alkylation of 4-iodo-1H-benzimidazole, a critical reaction in the synthesis of various pharmacologically active compounds. The protocol outlines the necessary reagents, conditions, and purification methods, along with a discussion on the expected regioselectivity of the reaction.

Introduction

N-alkylation of the benzimidazole scaffold is a fundamental transformation in medicinal chemistry, as the introduction of alkyl groups can significantly modulate the biological activity of the parent molecule. This compound is a valuable building block, and its N-alkylation provides access to a diverse range of substituted benzimidazoles for drug discovery and development. The presence of the iodine atom offers a handle for further functionalization, for instance, through cross-coupling reactions.

The N-alkylation of unsymmetrical benzimidazoles, such as the 4-iodo substituted derivative, can lead to the formation of two regioisomers: the N1-alkylated (1-alkyl-4-iodo-1H-benzimidazole) and the N3-alkylated (1-alkyl-7-iodo-1H-benzimidazole) products. The ratio of these isomers is influenced by both steric and electronic factors. The electron-withdrawing nature of the iodine atom generally favors alkylation at the more distant nitrogen (N1), while steric hindrance from the alkylating agent or the substituent can favor the less hindered nitrogen.[1]

Experimental Protocols

This section details a general procedure for the N-alkylation of this compound using various alkylating agents. The reaction conditions can be optimized based on the specific substrate and desired outcome.

General Procedure for N-Alkylation:

A solution of this compound and a suitable base in an appropriate solvent is treated with the desired alkylating agent. The reaction mixture is stirred at a specific temperature for a designated time. Upon completion, the reaction is worked up, and the product is purified using chromatographic techniques.

Example Protocol with Benzyl Bromide:

  • Reagents and Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 eq) or cesium carbonate (1.5-2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide anion.

  • Alkylation:

    • Add the alkylating agent, for example, benzyl bromide (1.1-1.2 eq), dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N1 and N3 isomers.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of this compound with various alkylating agents. Please note that yields and isomer ratios are indicative and may vary based on specific experimental conditions.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Major ProductYield (%)
Methyl IodideK₂CO₃DMFRoom Temp.4-6N1-methyl85-95 (mixture)
Ethyl BromideCs₂CO₃CH₃CN608-12N1-ethyl80-90 (mixture)
Benzyl BromideK₂CO₃DMFRoom Temp. - 506-10N1-benzyl80-92 (mixture)
Propargyl BromideNaHTHF0 - Room Temp.2-4N1-propargyl75-85 (mixture)

Mandatory Visualization

Reaction Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound and Base in Solvent start->dissolve stir1 Stir at Room Temperature dissolve->stir1 add_alkyl Add Alkylating Agent stir1->add_alkyl stir2 Stir at Defined Temperature & Time add_alkyl->stir2 monitor Monitor by TLC stir2->monitor monitor->stir2 Incomplete quench Quench with Water monitor->quench Complete extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography end End Product chromatography->end

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway of Regioselectivity

Regioselectivity cluster_factors Influencing Factors steric Steric Hindrance (Alkylating Agent & Substituent) n3_product N3-Alkylated Product (1-Alkyl-7-iodo-1H-benzimidazole) steric->n3_product May Favor electronic Electronic Effects (Iodine is Electron-Withdrawing) n1_product N1-Alkylated Product (1-Alkyl-4-iodo-1H-benzimidazole) electronic->n1_product Favors benzimidazole This compound (Tautomeric Equilibrium) benzimidazolide Benzimidazolide Anion benzimidazole->benzimidazolide Base benzimidazolide->n1_product Alkylation benzimidazolide->n3_product Alkylation

Caption: Factors influencing the regioselectivity of N-alkylation.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the construction of biaryl and heteroaryl structures, which are prevalent in a vast array of bioactive molecules and functional materials.

4-Iodo-1H-benzimidazole is a key building block in the synthesis of various pharmaceutical agents and other functional organic molecules. Its benzimidazole core is a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities. The presence of an iodine atom at the 4-position provides a reactive handle for the introduction of diverse aryl and heteroaryl substituents via the Suzuki coupling, allowing for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties.

These application notes provide detailed protocols and quantitative data for the Suzuki coupling of this compound with various arylboronic acids. The information presented is intended to serve as a practical guide for researchers in the successful application of this important transformation.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_oxadd Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdIL Ar-Pd(II)L2-I Pd0->ArPdIL OxAdd->ArPdIL Transmetalation Transmetalation ArPdIL->Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime ArI This compound (Ar-I) ArI->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3, Cs2CO3) BoronicAcid->Base Borate [Ar'-B(OH)3]- Base->Borate Borate->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Suzuki coupling of a closely related substrate, 2-iodo-1H-benzimidazole, with various arylboronic acids.[1] These conditions can serve as an excellent starting point for the optimization of reactions with this compound. It is important to note that yields may vary depending on the specific boronic acid used and the precise reaction conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
14-Tolylboronic acidPdCl2 (5)SPhos (10)Cs2CO3 (2)Dioxane1203091
2Phenylboronic acidPdCl2 (5)SPhos (10)Cs2CO3 (2)Dioxane1203088
34-Methoxyphenylboronic acidPdCl2 (5)SPhos (10)Cs2CO3 (2)Dioxane1203092
44-Chlorophenylboronic acidPdCl2 (5)SPhos (10)Cs2CO3 (2)Dioxane1203085
53-Thiopheneboronic acidPdCl2 (5)SPhos (10)Cs2CO3 (2)Dioxane1203082
62-Naphthylboronic acidPdCl2 (5)SPhos (10)Cs2CO3 (2)Dioxane1203089

Experimental Protocols

The following are detailed experimental protocols for the Suzuki coupling of iodo-benzimidazoles. Protocol 1 is an optimized microwave-assisted method for a 2-iodo-benzimidazole derivative, which is expected to be readily adaptable for this compound.[1] Protocol 2 describes a method for a structurally similar iodo-aryl compound under aqueous conditions, offering a greener alternative.[2]

Protocol 1: Microwave-Assisted Suzuki Coupling of Iodo-benzimidazole with Arylboronic Acids[1]

This protocol describes the coupling of an N-substituted 2-iodo-benzimidazole with an arylboronic acid and can be adapted for this compound.

Materials:

  • Iodo-benzimidazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.6 equiv)

  • Palladium(II) chloride (PdCl₂) (5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Dioxane (4 mL)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a microwave reactor vial, add the iodo-benzimidazole (1.0 mmol), PdCl₂ (5 mol%), and SPhos (10 mol%).

  • Add 4 mL of dioxane to the vial.

  • Degas the mixture by bubbling nitrogen gas through the solution for 10 minutes.

  • Add the arylboronic acid (1.6 equiv) and cesium carbonate (2.0 equiv) to the reaction mixture.

  • Seal the vial and degas for an additional 5 minutes.

  • Place the reaction vial in a microwave reactor and heat to 120 °C for 30-40 minutes.

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • Add 10 mL of water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-benzimidazole product.

Protocol 2: Aqueous Suzuki-Miyaura Coupling of 4-Iodo-benzoic Acid[2]

This protocol for 4-iodo-benzoic acid can be adapted for this compound, particularly for researchers interested in environmentally benign synthesis.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Sodium 3-(diphenylphosphino)benzene-sulfonate (TPPTS)

  • Formic acid (HCOOH)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed water

  • Schlenk tube and standard laboratory glassware

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 equiv), the arylboronic acid (1.05 equiv), and potassium carbonate (2.0 equiv) in degassed water.

  • In a separate vial, prepare the catalyst solution by dissolving Na₂PdCl₄ and TPPTS (molar ratio 1:4) in degassed water.

  • Add the catalyst solution to the Schlenk tube, followed by formic acid (in five times molar excess to the amount of palladium).

  • Seal the Schlenk tube, and evacuate and purge with argon three times.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for 24 hours.

  • Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the reaction mixture with an aqueous solution of sodium hydrogen sulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki coupling of this compound.

G start Start reagents Combine this compound, Boronic Acid, Catalyst, Ligand, and Base in Solvent start->reagents degas Degas Reaction Mixture reagents->degas heat Heat Reaction (Conventional or Microwave) degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

References

Application Notes and Protocols: The Strategic Use of 4-Iodo-1H-benzimidazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The strategic introduction of a halogen, such as iodine, at the 4-position of the benzimidazole ring provides a versatile chemical handle for the synthesis of diverse libraries of potential kinase inhibitors through various cross-coupling reactions. This document outlines the application of 4-iodo-1H-benzimidazole in the synthesis of kinase inhibitors, providing detailed experimental protocols and showcasing the potency of the resulting compounds.

The Role of this compound in Kinase Inhibitor Synthesis

This compound serves as a key building block for the synthesis of kinase inhibitors due to the reactivity of the carbon-iodine bond. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the benzimidazole core via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This diversification is crucial for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of the inhibitors against specific kinase targets.

The functionalization at the 4-position can influence the inhibitor's binding affinity to the kinase active site, modulate its pharmacokinetic properties, and introduce new interactions with the protein, leading to enhanced inhibitory activity.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound in the synthesis of kinase inhibitors.

Protocol 1: Synthesis of 2-Substituted-4-iodo-1H-benzimidazole Intermediate

This protocol describes a general method for the synthesis of a 2-substituted-4-iodo-1H-benzimidazole, a common intermediate for further functionalization.

Materials:

  • Substituted o-phenylenediamine

  • Carboxylic acid or aldehyde

  • Oxidizing agent (e.g., sodium metabisulfite)

  • Iodinating agent (e.g., N-iodosuccinimide (NIS))

  • Solvent (e.g., ethanol, dimethylformamide (DMF))

  • Base (e.g., potassium carbonate)

Procedure:

  • Cyclization: A mixture of the substituted o-phenylenediamine (1 eq.) and the corresponding carboxylic acid or aldehyde (1.1 eq.) in a suitable solvent like ethanol is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and the resulting precipitate is filtered, washed with water, and dried to yield the 2-substituted benzimidazole.

  • Iodination: The 2-substituted benzimidazole (1 eq.) is dissolved in DMF, and N-iodosuccinimide (1.2 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours.

  • Purification: The reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with a dilute solution of sodium thiosulfate to remove excess iodine, and then with water. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-4-iodo-1H-benzimidazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1H-benzimidazole Derivatives

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position of the benzimidazole ring.

Materials:

  • This compound derivative (1 eq.)

  • Aryl or heteroaryl boronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 eq.)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • Reaction Setup: To a solution of the this compound derivative in a mixture of toluene and ethanol, the aryl or heteroaryl boronic acid, palladium catalyst, and an aqueous solution of the base are added.

  • Reaction Execution: The reaction mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to reflux (typically 80-100 °C) for 8-12 hours under an inert atmosphere. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-1H-benzimidazole derivative.

Data Presentation

The following tables summarize the in vitro kinase inhibitory activities of various benzimidazole derivatives, showcasing the potency achieved through synthetic modifications enabled by precursors like this compound.

Table 1: Inhibitory Activity of Benzimidazole-Oxadiazole Derivatives against VEGFR-2 [3]

CompoundSubstitution PatternIC₅₀ (µM) against VEGFR-2
4c 4-chlorophenyl at oxadiazole0.475
4d 4-methoxyphenyl at oxadiazole0.618
Sorafenib Reference Drug0.09

Table 2: Inhibitory Activity of Benzimidazole/1,2,3-Triazole Hybrids against EGFR [4]

CompoundSubstitution PatternIC₅₀ (nM) against EGFR
6i 4-chlorophenyl at triazole78
10e 4-methoxyphenyl at triazole73
Erlotinib Reference Drug50

Table 3: Inhibitory Activity of Benzimidazole Derivatives against Various Kinases [5][6]

CompoundTarget KinaseIC₅₀ (µM)
Compound 6h AURKC0.15
Compound 6i mTOR0.12
Compound 4c BRAFV600E1.70
Compound 4e EGFR0.55

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from benzimidazole scaffolds, as well as a typical experimental workflow.

experimental_workflow start This compound (Starting Material) step1 Suzuki/Sonogashira Cross-Coupling start->step1 step2 Purification (Column Chromatography) step1->step2 step3 Structure Elucidation (NMR, MS) step2->step3 step4 In vitro Kinase Assay (IC50 Determination) step3->step4 end Lead Compound Identification step4->end

Caption: A generalized experimental workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Benzimidazole-based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway, a common target for benzimidazole-based kinase inhibitors.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Inhibitor Benzimidazole-based EGFR Inhibitor Inhibitor->Dimerization Inhibition

Caption: The EGFR signaling pathway, a key target in cancer therapy, is effectively inhibited by certain benzimidazole derivatives.

References

Application Notes and Protocols for the Iodination of 1H-Benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of iodinated 1H-benzimidazole, a key structural motif in many pharmacologically active compounds. The protocols outlined below describe two primary methodologies: the direct electrophilic iodination of 1H-benzimidazole and the synthesis of 5-iodo-1H-benzimidazole from a pre-iodinated precursor. These procedures are intended to serve as a comprehensive guide for laboratory synthesis and process development.

Protocol 1: Direct Electrophilic Iodination of 1H-Benzimidazole

This protocol describes a representative method for the direct iodination of 1H-benzimidazole using N-iodosuccinimide (NIS) as the iodinating agent. Electrophilic substitution on the benzimidazole ring is expected to occur on the benzene portion, at positions 4, 5, 6, or 7, which are π-excessive.[1] The use of an acid catalyst, such as trifluoroacetic acid (TFA), can facilitate the reaction.[2]

Materials:

  • 1H-Benzimidazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H-benzimidazole (1.0 eq) in anhydrous dichloromethane. Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add N-iodosuccinimide (1.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Initiation of Reaction: Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask to reduce any unreacted iodine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the iodinated benzimidazole isomer(s).

Expected Outcome: This procedure is expected to yield a mixture of mono-iodinated benzimidazole isomers. The precise ratio of isomers will depend on the specific reaction conditions. Characterization by NMR and mass spectrometry will be necessary to identify the specific substitution pattern.

Protocol 2: Synthesis of 5-Iodo-1H-benzimidazole

This protocol details a specific method for the synthesis of 5-iodo-1H-benzimidazole starting from 4-iodo-2-nitroaniline and formic acid. This multi-step procedure provides a regiochemically pure product.

Materials:

  • 4-Iodo-2-nitroaniline

  • Formic acid

  • Iron powder

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-iodo-2-nitroaniline (1.0 eq) and formic acid.

  • Addition of Reducing Agent: Add iron powder (10 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and reflux for 12 hours.

  • Solvent Removal: After the reaction is complete, remove the formic acid by distillation.

  • Extraction: Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure to yield the target product.

Data Presentation

Table 1: Reagents and Conditions for Iodination of 1H-Benzimidazole

ProtocolStarting MaterialIodinating AgentCatalyst/ReagentSolventTemperatureTimeProduct(s)
1 1H-BenzimidazoleN-Iodosuccinimide (NIS)Trifluoroacetic acid (TFA)Dichloromethane0 °C to RTMonitored by TLCMixture of iodinated isomers
2 4-Iodo-2-nitroaniline-Iron powder, Formic acidFormic acid90 °C12 h5-Iodo-1H-benzimidazole

Table 2: Characterization Data for 5-Iodo-1H-benzimidazole

PropertyValue
Molecular Formula C₇H₅IN₂
Molecular Weight 243.95 g/mol
Appearance Solid
Yield 68%
LC-MS (ES) Calculated mass: 243.95; Observed mass: 244.8 [M+H]⁺

Visualizations

experimental_workflow_1 cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1H-Benzimidazole in anhydrous DCM B Add N-Iodosuccinimide (NIS) A->B C Cool to 0 °C B->C D Add catalytic TFA C->D E Stir and monitor by TLC D->E F Quench with Na2S2O3 E->F G Wash with NaHCO3, H2O, Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K Iodinated Benzimidazole Product(s) J->K

Caption: Workflow for Direct Iodination of 1H-Benzimidazole.

experimental_workflow_2 cluster_reaction One-Pot Reaction cluster_workup Work-up A Combine 4-Iodo-2-nitroaniline, Formic Acid, and Iron Powder B Reflux at 90 °C for 12 hours A->B C Distill off Formic Acid B->C D Dissolve in Ethyl Acetate C->D E Wash with H2O and Brine D->E F Dry over Na2SO4 E->F G Concentrate in vacuo F->G H 5-Iodo-1H-benzimidazole G->H

Caption: Synthesis of 5-Iodo-1H-benzimidazole.

References

Application Notes and Protocols for the Functionalization of the 4-Position in 1H-Benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] While functionalization of the C2-position is well-established, selective modification of the benzene ring, particularly at the C4- and C7-positions, remains a significant challenge due to the lower reactivity of these C-H bonds.[3] Late-stage functionalization at the C4-position is highly desirable as it allows for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.[3][4]

This document provides detailed protocols for the targeted functionalization of the 4-position of 1H-benzimidazole, focusing on modern catalytic methods including C-H activation and cross-coupling strategies.

Protocol 1: C4-Arylation via Halogenation and Suzuki-Miyaura Cross-Coupling

This two-step approach is a reliable strategy for introducing aryl groups at the C4-position. It involves the initial regioselective halogenation of the benzimidazole core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method circumvents the challenges of direct C-H activation at the C4 position.[3]

Experimental Workflow

G start 1H-Benzimidazole step1 Step 1: Regioselective C4-Halogenation start->step1 intermediate 4-Halo-1H-benzimidazole step1->intermediate step2 Step 2: Pd-Catalyzed Suzuki-Miyaura Coupling intermediate->step2 end 4-Aryl-1H-benzimidazole step2->end reagents1 Reagents: N-Halosuccinimide (NBS/NCS) reagents1->step1 reagents2 Reagents: Arylboronic Acid, Pd Catalyst, Ligand, Base reagents2->step2 G sub 1H-Benzimidazole (N-Protected) activation C-H Activation at C4/C7 sub->activation cat [Ir(COD)OMe]₂ + Ligand cat->activation boryl_reagent B₂pin₂ boryl_reagent->activation product 4-Borylated Benzimidazole activation->product Borylation coupling Suzuki Cross-Coupling (Ar-X, Pd cat.) product->coupling final_product 4-Aryl Benzimidazole coupling->final_product

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective synthesis of 4-Iodo-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic transformation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low to no yield of the desired this compound product.

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions for Direct Iodination: Direct iodination of 1H-benzimidazole can be inefficient and lead to a complex mixture of products.1. Reagent Choice: Instead of harsher iodinating agents, consider using milder reagents like N-iodosuccinimide (NIS) in a suitable solvent such as acetonitrile or DMF. 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-25 °C) to minimize side reactions and improve selectivity. 3. Catalyst: The use of a catalyst is not commonly reported for direct iodination and may lead to undesired side products.
Inefficient Cyclization of 3-Iodo-o-phenylenediamine: The cyclization step to form the benzimidazole ring may not be proceeding to completion.1. Acid Catalyst: Ensure the appropriate amount and type of acid catalyst is used for the cyclization with the C1 source (e.g., formic acid, orthoesters). Polyphosphoric acid (PPA) can be effective but requires careful temperature control. 2. Reaction Time and Temperature: The reaction may require prolonged heating. Monitor the reaction progress by TLC to determine the optimal reaction time. 3. Purity of Starting Material: Ensure the 3-Iodo-o-phenylenediamine is of high purity, as impurities can inhibit the reaction.
Degradation of Starting Materials or Product: The starting materials or the final product might be sensitive to the reaction conditions.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the o-phenylenediamine derivative. 2. Light Protection: Protect the reaction mixture from light, as iodo compounds can be light-sensitive.

Problem 2: Formation of multiple isomers (e.g., 5-Iodo-, 6-Iodo-, and 7-Iodo-1H-benzimidazole) and difficulty in their separation.

Possible Cause Troubleshooting Steps
Lack of Regiocontrol in Direct Iodination: Electrophilic substitution on the benzimidazole ring can occur at multiple positions (C4, C5, C6, and C7), leading to a mixture of isomers.1. Adopt a Regioselective Strategy: The most reliable method to obtain the 4-iodo isomer is to start with a pre-iodinated precursor, namely 3-iodo-o-phenylenediamine. This strategy ensures the iodine is in the desired position before the benzimidazole ring is formed.
Isomer Co-elution during Chromatography: The similar polarity of the iodo-benzimidazole isomers makes their separation by standard column chromatography challenging.1. Chromatography System: Utilize a high-performance liquid chromatography (HPLC) system for better separation. A normal-phase column may provide better separation of these isomers than a reverse-phase column. 2. Solvent System Optimization: Carefully screen different solvent systems for column chromatography. A gradient elution might be necessary to resolve the isomers. Consider using a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents. 3. Recrystallization: Attempt fractional recrystallization from different solvents to selectively crystallize the desired 4-iodo isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

The primary challenge is achieving regioselectivity. Direct iodination of 1H-benzimidazole typically yields a mixture of isomers (4-iodo, 5-iodo, 6-iodo, and 7-iodo) due to the similar reactivity of the C4, C5, C6, and C7 positions on the benzene ring. Separating these isomers is often difficult.

Q2: What is the recommended synthetic strategy to obtain this compound with high regioselectivity?

The most effective strategy is to start with a precursor that already has the iodine atom in the desired position. The synthesis via the cyclization of 3-iodo-o-phenylenediamine with a suitable one-carbon source (e.g., formic acid or an orthoformate) is the preferred method for obtaining this compound selectively.

Q3: How can I distinguish between the 4-iodo and 5-iodo isomers of 1H-benzimidazole?

Distinguishing between these isomers can be achieved through NMR spectroscopy. Due to the proximity of the iodine atom to the imidazole ring, the proton and carbon signals in the 1H and 13C NMR spectra of this compound will exhibit different chemical shifts and coupling patterns compared to the 5-iodo isomer. Specifically, the protons on the benzene ring of the 4-iodo isomer will have a more complex splitting pattern compared to the more symmetric 5-iodo isomer. A thorough analysis of 2D NMR spectra (like COSY and HMBC) can definitively establish the connectivity and confirm the isomer.

Q4: Are there any specific safety precautions I should take during the synthesis?

Yes. Iodo compounds can be toxic and may be light-sensitive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Protect reaction mixtures containing iodo compounds from direct light.

Experimental Protocols

Key Experiment: Synthesis of this compound from 3-Iodo-o-phenylenediamine

This protocol outlines a general procedure for the regioselective synthesis of this compound.

Materials:

  • 3-Iodo-o-phenylenediamine

  • Formic acid (or triethyl orthoformate)

  • Hydrochloric acid (or other suitable acid catalyst)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve 3-iodo-o-phenylenediamine in a suitable solvent.

  • Add the one-carbon source (e.g., formic acid) to the solution.

  • Add the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound

StrategyStarting MaterialsKey ReagentsAdvantagesDisadvantages
Direct Iodination 1H-BenzimidazoleN-Iodosuccinimide (NIS), I2/oxidizing agentFewer synthetic stepsPoor regioselectivity, formation of multiple isomers, difficult purification.
Synthesis from Precursor 3-Iodo-o-phenylenediamine, Formic acidAcid catalyst (e.g., HCl, PPA)High regioselectivity for the 4-iodo isomer.Requires the synthesis of the 3-iodo-o-phenylenediamine precursor.

Visualizations

experimental_workflow cluster_strategy1 Strategy 1: Direct Iodination cluster_strategy2 Strategy 2: Synthesis from Precursor Benzimidazole Benzimidazole Reaction1 Direct Iodination Benzimidazole->Reaction1 Iodinating_Agent Iodinating Agent (e.g., NIS) Iodinating_Agent->Reaction1 Mixture Mixture of Isomers (4-, 5-, 6-, 7-iodo) Reaction1->Mixture Separation Chromatographic Separation Mixture->Separation 4_Iodo_Product1 This compound Separation->4_Iodo_Product1 3_Iodo_OPD 3-Iodo-o- phenylenediamine Reaction2 Cyclization 3_Iodo_OPD->Reaction2 Formic_Acid Formic Acid Formic_Acid->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification Purification Crude_Product->Purification 4_Iodo_Product2 This compound Purification->4_Iodo_Product2

Caption: Comparison of synthetic workflows for this compound.

troubleshooting_logic Start Synthesis of this compound Problem Low Yield or Mixture of Isomers? Start->Problem Check_Strategy Which synthetic strategy was used? Problem->Check_Strategy Separation_Issue Difficulty in Isomer Separation? Problem->Separation_Issue Yes Direct_Iodination Direct Iodination Check_Strategy->Direct_Iodination Direct From_Precursor Synthesis from 3-Iodo-o-phenylenediamine Check_Strategy->From_Precursor Precursor Solution_Direct Consider switching to synthesis from precursor for better regioselectivity. Direct_Iodination->Solution_Direct Troubleshoot_Precursor Troubleshoot Cyclization: - Check catalyst - Optimize temperature/time - Verify starting material purity From_Precursor->Troubleshoot_Precursor Optimize_Chromatography Optimize Chromatography: - Use HPLC - Screen solvent systems - Attempt fractional recrystallization Separation_Issue->Optimize_Chromatography

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Synthesis of 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-Iodo-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the Phillips-Ladenburg condensation. This reaction involves the cyclization of 3-iodo-1,2-phenylenediamine with formic acid.[1][2][3] The reaction is typically heated to promote the condensation and subsequent intramolecular cyclization to form the benzimidazole ring.

Q2: What are the primary side products I should be aware of?

A2: The major side product is the isomeric 7-Iodo-1H-benzimidazole. This arises from the two possible cyclization pathways of the unsymmetrical 3-iodo-1,2-phenylenediamine. Other potential impurities include unreacted starting materials and, in some cases, small amounts of di-iodinated species if the reaction conditions are not well-controlled.

Q3: How can I minimize the formation of the 7-Iodo-1H-benzimidazole isomer?

A3: The regioselectivity of the cyclization can be influenced by reaction conditions, although complete selectivity for the 4-iodo isomer is challenging. Factors such as the choice of acid catalyst, reaction temperature, and solvent can play a role. A systematic optimization of these parameters is often necessary to favor the formation of the desired 4-iodo isomer.

Q4: What are the recommended purification methods for this compound?

A4: Recrystallization is the most common and effective method for purifying crude this compound.[4][5] The choice of solvent is critical for effectively separating the 4-iodo and 7-iodo isomers. A solvent system in which the desired isomer has significantly lower solubility at room temperature or below is ideal. Column chromatography can also be employed for more challenging separations.

Q5: Are there alternative synthetic strategies to avoid the isomeric mixture?

A5: While the Phillips condensation is the most direct route, other multi-step strategies could offer better regioselectivity. These might involve directing groups or a pre-functionalized benzimidazole that is subsequently iodinated. However, these routes are often more complex and may result in lower overall yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Benzimidazole Product 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of starting material or product.1. Increase reaction time and monitor by TLC. 2. Optimize the reaction temperature; typically, heating is required. 3. Ensure the use of high-purity starting materials and consider running the reaction under an inert atmosphere if degradation is suspected.
High Percentage of 7-Iodo Isomer The cyclization reaction is not regioselective.1. Modify the reaction conditions: experiment with different acid catalysts (e.g., polyphosphoric acid, mineral acids), solvents, and temperatures. 2. A thorough literature search for analogous reactions with substituted phenylenediamines may provide insights into directing effects.
Product is Difficult to Purify by Recrystallization 1. The 4-iodo and 7-iodo isomers have similar solubility in the chosen solvent. 2. The presence of other impurities that co-crystallize.1. Screen a variety of solvents or solvent mixtures for recrystallization. 2. Consider a multi-step purification: for example, an initial recrystallization to remove bulk impurities, followed by column chromatography to separate the isomers.
Formation of Dark-Colored Impurities Oxidation of the phenylenediamine starting material or product.1. Use freshly purified 3-iodo-1,2-phenylenediamine. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. During workup, minimize exposure to air and light.
Incomplete Cyclization (Presence of N-formyl Intermediate) Insufficient heating or reaction time for the final cyclization step.1. Increase the reaction temperature or prolong the heating time. 2. Ensure the reaction conditions are sufficiently acidic to catalyze the cyclization.

Experimental Protocol: Synthesis of this compound via Phillips Condensation

This protocol is a general guideline based on the well-established Phillips-Ladenburg synthesis of benzimidazoles.[1][2][3]

Materials:

  • 3-Iodo-1,2-phenylenediamine

  • Formic acid (98-100%)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution (10%)

  • Activated carbon

  • Suitable solvent for recrystallization (e.g., water, ethanol/water mixture)

Procedure:

  • In a round-bottom flask, combine 3-iodo-1,2-phenylenediamine (1.0 eq) and 4 M hydrochloric acid.

  • Add formic acid (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline. The crude product should precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Add a small amount of activated carbon and heat at reflux for 15 minutes to decolorize the solution.

  • Hot-filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product by NMR and melting point analysis to confirm its identity and purity.

Visualizing the Process

experimental_workflow start Start: Reagents reactants Combine 3-iodo-1,2-phenylenediamine, formic acid, and HCl start->reactants reflux Heat to reflux (2-4 hours) reactants->reflux workup Cool and neutralize with NaOH reflux->workup filtration1 Filter crude product workup->filtration1 purification Recrystallize from suitable solvent filtration1->purification filtration2 Filter pure product purification->filtration2 analysis Characterize (NMR, MP) filtration2->analysis end End: this compound analysis->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield high_isomer High Isomeric Impurity start->high_isomer poor_purity Difficult Purification start->poor_purity check_completeness Check reaction completeness (TLC) low_yield->check_completeness change_conditions Modify reaction conditions (catalyst, solvent) high_isomer->change_conditions screen_solvents Screen recrystallization solvents poor_purity->screen_solvents optimize_temp Optimize temperature/time check_completeness->optimize_temp chromatography Consider column chromatography screen_solvents->chromatography

References

Technical Support Center: Optimizing Reaction Conditions for 4-Iodo-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-iodo-1H-benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound derivatives?

A1: Common synthetic routes to this compound derivatives primarily involve two strategies:

  • Direct iodination of a pre-formed benzimidazole ring: This approach utilizes an appropriate iodinating agent to introduce an iodine atom onto the benzimidazole scaffold.

  • Cyclization of an iodine-containing precursor: This method involves the synthesis of an iodinated o-phenylenediamine or a related intermediate, which is then cyclized to form the desired this compound derivative. For instance, 4-iodo-2-nitroaniline can be reduced to 4-iodo-1,2-phenylenediamine, followed by a cyclization reaction.[1]

Q2: How can I control the regioselectivity of the iodination reaction to favor the 4-position?

A2: Controlling the regioselectivity of electrophilic substitution on the benzimidazole ring can be challenging. The substitution pattern is influenced by the electronic properties of the benzimidazole ring and the reaction conditions. To favor iodination at the 4-position, it is often more effective to start with a pre-iodinated precursor where the iodine is already in the desired position, such as 4-iodo-o-phenylenediamine. This precursor can then be cyclized to form the this compound derivative.

Q3: What are the typical side products in the synthesis of this compound, and how can their formation be minimized?

A3: A common issue is the formation of poly-iodinated byproducts, such as di- and tri-iodinated benzimidazoles.[2] To minimize these side products, it is crucial to control the stoichiometry of the iodinating agent. Using an excess of the benzimidazole starting material relative to the iodinating agent can help reduce over-iodination.[2] Additionally, careful optimization of reaction time and temperature is important, as prolonged reaction times or high temperatures can promote the formation of multiple iodination products.

Q4: What are the recommended purification methods for this compound derivatives?

A4: Purification of this compound derivatives often involves a combination of techniques:

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system, such as a mixture of isopropanol and n-hexane or ethyl acetate and n-hexane, can be used.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A typical eluent system is a gradient of ethyl acetate in petroleum ether.

  • Acid-Base Extraction: Since benzimidazoles have a basic nitrogen atom, they can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. The product can then be recovered by basifying the aqueous solution and extracting with an organic solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Suboptimal stoichiometry of reagents.Carefully control the molar ratios of the reactants. For direct iodination, a slight excess of the benzimidazole may be beneficial to avoid poly-iodination.
Poor quality of reagents or solvents.Ensure that all reagents and solvents are pure and dry, as impurities can interfere with the reaction.
Inefficient purification.Optimize the purification method. If using recrystallization, screen different solvent systems. For column chromatography, try different eluent compositions.
Formation of Di- or Tri-iodinated Byproducts Excess of iodinating agent.Use a stoichiometric amount or a slight excess of the benzimidazole starting material relative to the iodinating agent.[2]
Reaction time is too long or temperature is too high.Monitor the reaction closely by TLC and stop it as soon as the desired product is formed. Avoid unnecessarily high temperatures.
Difficulty in Purifying the Product Presence of closely related impurities.Employ a combination of purification techniques. For example, an acid-base extraction followed by column chromatography and then recrystallization.
Product is an oil or a low-melting solid.If recrystallization is not feasible, column chromatography is the preferred method.
Poor Regioselectivity (Iodination at other positions) Direct iodination of an unsubstituted benzimidazole.For specific regioselectivity, it is often better to use a pre-functionalized starting material, such as 4-iodo-o-phenylenediamine, for the cyclization step.

Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-2-methylbenzimidazole from o-Nitroaniline

This protocol describes a multi-step synthesis starting from o-nitroaniline.

Step 1: Iodination of o-Nitroaniline to 4-Iodo-2-nitroaniline [1]

  • In a suitable reaction vessel, dissolve o-nitroaniline in a polar solvent such as methanol or ethanol.

  • Add sulfuric acid to the solution.

  • Add elemental iodine as the iodine source.

  • Introduce hydrogen peroxide as the oxidant while maintaining the reaction temperature between 0-60 °C.

  • After the reaction is complete, the product, 4-iodo-2-nitroaniline, can be isolated by filtration.

Step 2: Reduction of 4-Iodo-2-nitroaniline to 4-Iodo-1,2-phenylenediamine [1]

  • In a polar solvent, suspend the 4-iodo-2-nitroaniline.

  • Use Raney nickel as a catalyst for the hydrogenation reduction.

  • Maintain the reaction temperature between 0-60 °C.

  • Upon completion, the catalyst is removed by filtration to yield a solution of 4-iodo-1,2-phenylenediamine.

Step 3: Cyclization to 5-Iodo-2-methylbenzimidazole [1]

  • To the solution of 4-iodo-1,2-phenylenediamine, add a catalytic amount of acetic acid.

  • Add an ortho-triacetate (e.g., trimethyl orthoacetate) as the cyclizing reagent.

  • The cyclization reaction proceeds to form 5-iodo-2-methylbenzimidazole.

  • The final product can be purified by decolorization and recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1CuICHCl₃803.573[3]
2CuIToluene803.565[3]
3CuITHF803.570[3]
4CuIDMF803.585[3]
5CuIDCE803.582[3]
6CuIMeCN803.595[3]
7Cu₂OMeCN803.592[3]
8Cu(OAc)₂MeCN803.588[3]

Note: This table presents data for a model benzimidazole synthesis which can serve as a starting point for optimizing the synthesis of 4-iodo derivatives.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., o-Phenylenediamine or 4-Iodo-o-phenylenediamine) reaction Reaction (Iodination/Cyclization) start->reaction Reagents, Catalyst, Solvent, Temp. workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure_product Pure this compound Derivative recrystallization->pure_product chromatography->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_logic low_yield Low Yield? check_reaction Check Reaction Completion (TLC) low_yield->check_reaction side_products Side Products Observed? low_yield->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_reaction->optimize_conditions Incomplete check_reagents Check Reagent Quality & Stoichiometry check_reaction->check_reagents Complete optimize_purification Optimize Purification check_reagents->optimize_purification adjust_stoichiometry Adjust Reagent Stoichiometry side_products->adjust_stoichiometry Yes modify_conditions Modify Reaction Conditions (Time, Temperature) adjust_stoichiometry->modify_conditions

Caption: Troubleshooting logic for addressing low yield and side product formation.

References

Technical Support Center: Troubleshooting Suzuki Coupling with 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 4-iodo-1H-benzimidazole. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my Suzuki coupling reaction with this compound resulting in low to no product yield?

Low or no yield in the Suzuki coupling of this compound is a common issue, often attributed to the presence of the unprotected N-H group on the benzimidazole ring. This acidic proton can lead to catalyst inhibition or poisoning.[1][2] Unprotected N-H azoles can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For N-unprotected heterocycles, bulky, electron-rich phosphine ligands such as SPhos or XPhos, often used with a palladium precatalyst, have shown success in overcoming catalyst inhibition.[1][3]

  • Base Selection: The base plays a crucial role. Stronger, non-nucleophilic bases are often preferred. While potassium carbonate (K₂CO₃) is commonly used, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in promoting the reaction with N-H containing substrates.[1][3]

  • Solvent Choice: The solvent can significantly influence the reaction outcome. Aprotic polar solvents like dioxane, DMF, or THF are commonly employed.[3][4] Sometimes, a mixture of solvents, including water, can be beneficial.

  • Temperature and Reaction Time: Ensure the reaction is conducted at an optimal temperature. Microwave heating has been shown to improve yields and reduce reaction times for the Suzuki coupling of substituted benzimidazoles.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to the oxidative degradation of the palladium(0) catalyst and promote side reactions like boronic acid homocoupling.

2. I am observing significant amounts of starting material and some side products. What are the likely side reactions and how can I minimize them?

Common side reactions in the Suzuki coupling of this compound include:

  • Protodeiodination: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 1H-benzimidazole. This can occur if there are sources of protons in the reaction mixture and the catalytic cycle is inefficient.

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene. This is more likely with unstable boronic acids and at higher temperatures.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions (if applicable): While some Suzuki reactions tolerate water, for sensitive substrates, ensuring anhydrous solvents and reagents can minimize protodeiodination.

  • Thorough Degassing: As mentioned previously, removing oxygen is crucial to minimize the homocoupling of the boronic acid.

  • Use a Slight Excess of Boronic Acid: Using a small excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help drive the desired cross-coupling reaction to completion.

  • Optimize Reaction Temperature: Higher temperatures can sometimes lead to increased side reactions. Try running the reaction at a lower temperature for a longer duration.

3. How can I improve the purification of my final product? The crude mixture seems complex.

The purification of benzimidazole derivatives can be challenging due to their polarity and potential for coordination with silica gel.

Troubleshooting Steps:

  • Work-up Procedure: After the reaction, a standard work-up involves quenching the reaction, extracting the product into an organic solvent, and washing with brine. Basifying the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) during extraction can help to ensure the benzimidazole product is in its neutral form, improving its solubility in organic solvents.[3]

  • Column Chromatography: Flash column chromatography is a common purification method.[3]

    • Consider using a less acidic solid phase like neutral alumina instead of silica gel if you observe product streaking or decomposition on silica.

    • A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

4. Should I consider protecting the N-H group of the benzimidazole?

While recent advances have made the direct Suzuki coupling of N-unprotected benzimidazoles more feasible, N-protection remains a robust strategy to circumvent the issues associated with the acidic proton.[1]

Consider N-protection if:

  • You have tried optimizing the reaction conditions with the unprotected substrate without success.

  • You are working with particularly sensitive substrates or require very high purity of the final product.

  • You are performing a multi-step synthesis where the N-H group might interfere with subsequent reactions.

Common protecting groups for the benzimidazole nitrogen include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on its stability to the Suzuki coupling conditions and the ease of its subsequent removal.

Quantitative Data Summary

The following table summarizes reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of iodo-benzimidazole derivatives with various boronic acids. While specific data for this compound is limited in the literature, the conditions for the closely related 2-iodo-1-substituted-benzimidazoles provide a valuable starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C) & TimeYield (%)Notes
PdCl₂ (5)SPhos (10)Cs₂CO₃ (2)Dioxane120 (Microwave), 30-40 min91Optimized conditions for 1-cyclohexyl-2-iodo-1H-benzimidazole.[3]
PdCl₂ (5)BINAP (10)K₂CO₃ (2)DMF120 (Microwave), 30 min35Initial screening conditions.[3]
PdCl₂ (5)XPhos (10)K₂CO₃ (2)DMF120 (Microwave), 30 min82Improved yield with a different ligand.[3]
P1 (precatalyst) (1.0-1.5)-K₃PO₄ (2)Dioxane/H₂O (4:1)60, 5-8 h91-99For chloroindoles, oxindoles, and azaindoles.[1]
P2 (precatalyst) (2.5-3.5)-K₃PO₄ (2)Dioxane/H₂O (4:1)100, 15-20 hGood to ExcellentFor substituted indazole and benzimidazole chlorides.[1]

P1 and P2 are specific palladium precatalysts developed by the Buchwald group for coupling N-unprotected heterocycles.

Experimental Protocols

Representative Experimental Protocol for Suzuki-Miyaura Coupling of a Substituted Iodo-benzimidazole (Adapted from Arkivoc 2020, vi, 431-445) [3]

This protocol is for a 1-substituted-2-iodo-benzimidazole and serves as a starting point for the coupling of this compound. Modifications, particularly in the choice of catalyst, ligand, and base, may be necessary as outlined in the troubleshooting section.

  • Reaction Setup: To an oven-dried microwave reaction vial, add the iodo-benzimidazole derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.6 mmol, 1.6 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), palladium(II) chloride (PdCl₂, 0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).

  • Solvent Addition and Degassing: Add dioxane (4 mL) to the vial. Seal the vial and degas the mixture by bubbling nitrogen gas through the solution for 10-15 minutes.

  • Microwave Irradiation: Place the reaction vial in a microwave reactor and heat to 120 °C for 30-40 minutes.

  • Reaction Monitoring: After cooling, check the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add water (10 mL). Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coupled product.

Visualizations

Troubleshooting_Suzuki_Coupling start Problem: Low or No Product Yield cause1 Catalyst Inhibition / Poisoning (N-H Group) start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Reactions Dominating start->cause3 cause4 Poor Reagent Quality start->cause4 solution1a Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause1->solution1a solution1b Consider N-Protection (e.g., Boc, SEM) cause1->solution1b solution2a Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) cause2->solution2a solution2b Optimize Solvent and Temperature (Dioxane, DMF; Microwave) cause2->solution2b solution3a Thoroughly Degas Reaction Mixture cause3->solution3a solution3b Use a Slight Excess of Boronic Acid cause3->solution3b solution4a Verify Purity of Starting Materials cause4->solution4a solution4b Use Fresh Palladium Catalyst cause4->solution4b

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

References

preventing de-iodination of 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Iodo-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the de-iodination of this compound during chemical synthesis, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem with this compound?

A1: De-iodination is an undesired side reaction where the iodine atom on the benzimidazole ring is replaced by a hydrogen atom, leading to the formation of 1H-benzimidazole. This is a significant issue in cross-coupling reactions (e.g., Suzuki, Heck) as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The Carbon-Iodine (C-I) bond is relatively weak and can be susceptible to cleavage under certain reaction conditions, such as high temperatures or the presence of certain catalysts and bases.

Q2: What are the common causes of de-iodination?

A2: The primary causes include:

  • Reaction Temperature: High temperatures can promote the cleavage of the C-I bond.

  • Catalyst and Ligand Choice: An inappropriate palladium catalyst or ligand system can favor the de-iodination pathway over the desired cross-coupling. The active Pd(0) species can sometimes be deactivated, leading to side reactions.[1]

  • Base: The choice and concentration of the base can influence the reaction outcome. Some bases may facilitate protonolysis (cleavage by a proton source).

  • Solvent: The solvent can affect the solubility of reagents and the stability of intermediates in the catalytic cycle. Protic solvents, in particular, can be a source of protons for de-iodination.

  • Impurities: The presence of water or other protic impurities in the reaction mixture can serve as a proton source for de-iodination.

Q3: Can I use 4-Bromo- or 4-Chloro-1H-benzimidazole instead to avoid this issue?

A3: Yes, switching to the corresponding bromo or chloro derivative can be a viable strategy. The Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds are stronger than the C-I bond and are generally less prone to cleavage. However, the reactivity of these halo-benzimidazoles in cross-coupling reactions is lower than that of the iodo- a a a derivative, which may necessitate more forcing reaction conditions (e.g., higher temperatures, more active catalysts), potentially leading to other side reactions.

Q4: How can I monitor the extent of de-iodination during my reaction?

A4: The most common methods for monitoring the reaction progress and the formation of the de-iodinated byproduct are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). By taking aliquots from the reaction mixture at different time points, you can quantify the relative amounts of starting material, desired product, and the de-iodinated side product.

Troubleshooting Guide for De-iodination in Cross-Coupling Reactions

This guide provides specific troubleshooting steps if you are observing significant de-iodination of this compound in a cross-coupling reaction, such as a Suzuki-Miyaura coupling.

Issue Potential Cause Recommended Solution
High levels of de-iodinated product observed by GC-MS or LC-MS. The reaction temperature is too high, causing thermal degradation of the C-I bond.Reduce the reaction temperature. If the reaction rate becomes too slow, consider a more active catalyst system that can operate at lower temperatures.
Low conversion of starting material and significant de-iodination. The palladium catalyst may be decomposing to palladium black, which is inactive for cross-coupling but can promote side reactions.[1]Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use fresh, high-quality palladium catalysts. Consider using more robust ligands like SPhos or other Buchwald ligands that stabilize the active Pd(0) species.[2][3]
Inconsistent results between batches. The quality of the solvent or base may vary. The presence of moisture can be a proton source.Use anhydrous solvents and dry the base before use. Degassing the solvent by bubbling with an inert gas can also help remove dissolved oxygen, which can degrade the catalyst.[3]
De-iodination is more pronounced with electron-rich boronic acids. The electronic properties of the coupling partner can influence the rate of the different steps in the catalytic cycle.Screen different catalyst/ligand combinations. A more electron-rich ligand on the palladium center might facilitate the oxidative addition step with the iodo-benzimidazole.[3]

Quantitative Data Summary

The following table summarizes the optimization of a Suzuki-Miyaura coupling reaction with a 2-iodo-1-substituted-benzimidazole, which provides a good starting point for optimizing reactions with this compound to maximize product yield and minimize de-iodination.[2]

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
1PdCl2 (5)PPh3 (10)K2CO3DMF42
2PdCl2 (5)SPhos (10)K2CO3DMF89
3Pd(PPh3)4 (5)-K2CO3DMF56
4Pd(OAc)2 (5)SPhos (10)K2CO3DMF85
5PdCl2 (5)SPhos (10)Cs2CO3DMF78
6PdCl2 (5)SPhos (10)K3PO4DMF65
7PdCl2 (5)SPhos (10)K2CO3Toluene62
8PdCl2 (5)SPhos (10)K2CO3Dioxane75

Data adapted from a study on 1-cyclohexyl-2-iodo-1H-benzimidazole and 4-tolylboronic acid.[2]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize De-iodination

This protocol is based on the optimized conditions for a similar iodo-benzimidazole substrate and is designed to favor the cross-coupling reaction over de-iodination.[2]

  • Reagent Preparation:

    • To an oven-dried microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.6 mmol), and K2CO3 (2.0 mmol).

    • Add the palladium catalyst, PdCl2 (0.05 mmol, 5 mol%), and the ligand, SPhos (0.10 mmol, 10 mol%).

  • Reaction Setup:

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed DMF (5 mL) via syringe.

    • Seal the vial with a cap.

  • Reaction Conditions:

    • Place the vial in a microwave reactor and heat to 120°C for 30 minutes.

    • Alternatively, if a microwave reactor is not available, the reaction can be heated in a pre-heated oil bath at 120°C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Deiodination_Troubleshooting_Workflow start High De-iodination Observed check_temp Is Reaction Temperature > 100°C? start->check_temp reduce_temp Reduce Temperature (e.g., to 80-90°C) check_temp->reduce_temp Yes check_catalyst Is Catalyst System Optimized? check_temp->check_catalyst No re_evaluate Re-evaluate Reaction and Analyze by LC-MS reduce_temp->re_evaluate screen_ligands Screen Ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands No check_reagents Are Solvents/Reagents Anhydrous and Degassed? check_catalyst->check_reagents Yes screen_ligands->re_evaluate use_anhydrous Use Anhydrous Solvents and Dry Base check_reagents->use_anhydrous No check_reagents->re_evaluate Yes use_anhydrous->re_evaluate

Caption: Troubleshooting workflow for addressing de-iodination.

Kinase_Inhibition_Pathway cluster_cell Cell Signaling CK2 Protein Kinase CK2 Proliferation Cell Proliferation & Survival CK2->Proliferation PIM1 PIM-1 Kinase PIM1->Proliferation Iodo_BZI This compound (or derivative) Iodo_BZI->CK2 Inhibition Iodo_BZI->PIM1 Inhibition Apoptosis Apoptosis Proliferation->Apoptosis caption Halogenated benzimidazoles can act as inhibitors of protein kinases like CK2 and PIM-1, which are involved in cancer cell proliferation. [3, 8]

Caption: Role of halogenated benzimidazoles in kinase inhibition.

References

Technical Support Center: Scaling Up the Synthesis of 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Iodo-1H-benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete iodination of the starting material (e.g., 3-iodo-o-phenylenediamine or benzimidazole).- Inefficient cyclization of the iodinated intermediate.- Degradation of starting materials or product under reaction conditions.- Optimize Iodination: Ensure the use of a suitable iodinating agent (e.g., I₂/KI, NIS, or ICl). Monitor the reaction progress using TLC or HPLC. Consider adjusting the temperature and reaction time.- Promote Cyclization: For cyclization with formic acid, ensure a sufficient excess is used and that the reaction is heated appropriately. For other methods, verify the catalyst activity and loading.[1]- Control Reaction Conditions: Maintain an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. Control the temperature to prevent side reactions or degradation.
Formation of Multiple Products/Impurities - Over-iodination leading to di- or tri-iodinated benzimidazoles.- Incomplete cyclization resulting in residual starting materials or intermediates.- Side reactions such as oxidation or polymerization.- Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. A stepwise addition of the iodinating agent may improve selectivity.- Purification Strategy: Develop a robust purification protocol. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/hexane) can be effective for removing isomers and other impurities.[2][3] Column chromatography may be necessary for challenging separations.- Reaction Monitoring: Closely monitor the reaction to determine the optimal endpoint, avoiding prolonged reaction times that can lead to more byproducts.
Difficulty in Product Isolation/Purification - Product may be an oil or difficult to crystallize.- Product may be highly colored due to impurities.- Co-precipitation of starting materials or byproducts.- Induce Crystallization: Try techniques such as seeding, scratching the flask, or cooling to sub-ambient temperatures. Solvent screening for recrystallization is crucial.- Decolorization: Treat the crude product solution with activated carbon to remove colored impurities.[1]- pH Adjustment: The solubility of benzimidazoles is often pH-dependent. Adjusting the pH of the aqueous workup can facilitate selective precipitation of the product or impurities.
Poor Yield on Scale-Up - Inefficient heat and mass transfer in larger reactors.- Exothermic reactions becoming difficult to control.- Changes in reagent addition rates affecting selectivity.- Process Engineering: Ensure adequate stirring and temperature control for the reactor size. For exothermic reactions, consider a jacketed reactor with a cooling system and a slower addition rate of reagents.- Pilot Batch: Conduct a smaller pilot-scale reaction to identify potential scale-up issues before committing to a large-scale run.- Re-optimization: Reaction conditions may need to be re-optimized for the larger scale. This could include adjustments to solvent volumes, reaction times, and temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: A common approach involves the cyclization of a pre-iodinated precursor, such as 3-iodo-o-phenylenediamine, with formic acid or another one-carbon source. An alternative route is the direct iodination of 1H-benzimidazole, though this can sometimes lead to a mixture of isomers (4-, 5-, 6-, and 7-iodo) and di-iodinated products, making purification challenging. A patented method for a related compound, 5-iodo-2-methylbenzimidazole, involves the iodination of o-nitroaniline, followed by reduction and cyclization.[1]

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: Key safety precautions include:

  • Handling Iodine: Iodine is corrosive and volatile. Work in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The iodination and cyclization steps can be exothermic. Monitor the internal temperature of the reactor closely and have a cooling system in place to manage any temperature spikes.

  • Solvent Handling: Use appropriate procedures for handling and storing flammable organic solvents. Ensure the reactor is properly grounded to prevent static discharge.

  • Pressure Build-up: Be aware of potential pressure build-up, especially during heating. Ensure the reactor is equipped with a pressure relief system.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate or methanol. Staining with iodine vapor or visualization under UV light can help identify the starting materials and products.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the most effective methods for purifying the final product on a large scale?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. The choice of solvent is critical and may require some experimentation. Common solvent systems for benzimidazoles include ethanol/water, isopropanol/hexane, or ethyl acetate.[2][3] If recrystallization does not provide the desired purity, slurry washing with a suitable solvent can also be effective. Column chromatography is generally less practical for very large quantities but can be used for high-purity requirements.

Q5: Can this reaction be performed using greener or more environmentally friendly methods?

A5: Yes, several strategies can be employed to make the synthesis greener. The use of water as a solvent for certain steps, where possible, is a significant improvement.[5][6] Exploring catalytic methods, for instance, using supported gold nanoparticles for benzimidazole synthesis, can reduce the need for stoichiometric reagents.[7] Microwave-assisted synthesis has also been shown to reduce reaction times and solvent usage for benzimidazole derivatives.[8]

Experimental Protocols

Synthesis of this compound via Cyclization of 3-iodo-o-phenylenediamine

This protocol is a representative method based on general procedures for benzimidazole synthesis.

Materials and Equipment:

  • 3-iodo-o-phenylenediamine

  • Formic acid (≥98%)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with 3-iodo-o-phenylenediamine.

  • Reagent Addition: Under stirring, slowly add an excess of formic acid (e.g., 5-10 equivalents) to the reactor. The addition may be exothermic, so control the addition rate to maintain the desired temperature.

  • Cyclization: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separate vessel containing a stirred solution of aqueous sodium hydroxide to neutralize the excess formic acid. Adjust the pH to approximately 7-8.

  • Precipitation and Filtration: The product should precipitate out of the solution. Cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Microwave-assistedEr(OTf)₃ (1 mol%)Solvent-free605-10 min86-99[8]
Hypervalent IodineIodobenzene diacetate1,4-DioxaneRoom Temp3-5 min83-98[9]
Gold NanoparticlesAu/TiO₂CHCl₃:MeOH (3:1)252 hHigh[7]
Transition-Metal-FreeK₂CO₃Water10030 hModerate to High[5][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reagents 1. Reagent Charging (3-iodo-o-phenylenediamine, Formic Acid) cyclization 2. Cyclization (Heating to Reflux) reagents->cyclization Heat monitoring 3. Reaction Monitoring (TLC/HPLC) cyclization->monitoring neutralization 4. Neutralization (Aqueous NaOH) cyclization->neutralization Cool Down monitoring->cyclization Continue if incomplete precipitation 5. Precipitation & Filtration neutralization->precipitation recrystallization 6. Recrystallization (e.g., Ethanol/Water) precipitation->recrystallization drying 7. Drying (Vacuum Oven) recrystallization->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_iodination Check Iodination Step (TLC/HPLC) start->check_iodination check_cyclization Check Cyclization Step (TLC/HPLC) start->check_cyclization check_purification Review Purification Method start->check_purification optimize_iodination Optimize Iodinating Agent, Stoichiometry, Temp. check_iodination->optimize_iodination Incomplete Reaction optimize_cyclization Optimize Acid/Catalyst, Temp., Time check_cyclization->optimize_cyclization Incomplete Reaction optimize_purification Screen Solvents for Recrystallization, Consider Decolorization check_purification->optimize_purification Ineffective

Caption: Troubleshooting logic for low yield or impure product in synthesis.

References

characterization of impurities in 4-Iodo-1H-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Iodo-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic strategies are commonly employed:

  • Cyclization of a Pre-iodinated Precursor: This approach involves the reaction of 3-iodo-1,2-phenylenediamine with a one-carbon synthon, such as formic acid or trimethyl orthoformate. This method offers good control over the regiochemistry of the iodo-substituent.

  • Direct Iodination of 1H-Benzimidazole: This involves the electrophilic iodination of the pre-formed benzimidazole ring using an iodinating agent like iodine monochloride (ICl) or N-iodosuccinimide (NIS). This route may lead to a mixture of positional isomers.

Q2: What are the most common impurities I should expect in my synthesis of this compound?

A2: The impurity profile largely depends on the synthetic route chosen.

  • From Cyclization of 3-iodo-1,2-phenylenediamine:

    • Unreacted Starting Materials: 3-iodo-1,2-phenylenediamine and the one-carbon source (e.g., formic acid).

    • Side-products from the one-carbon source: Depending on the reagent and conditions, self-condensation or decomposition products of the C1 source may be present.

  • From Direct Iodination of 1H-Benzimidazole:

    • Unreacted 1H-Benzimidazole: Incomplete reaction can leave the starting material.

    • Positional Isomers: Electrophilic substitution on the benzene ring can also lead to the formation of 5-Iodo-, 6-Iodo-, and 7-Iodo-1H-benzimidazole. The 5- and 6-iodo isomers are often formed in significant amounts.

    • Di-iodinated Impurities: Over-iodination can result in di-iodo-1H-benzimidazoles (e.g., 4,5-diiodo-, 4,6-diiodo-, 4,7-diiodo-, 5,6-diiodo-1H-benzimidazole).

Q3: How can I minimize the formation of these impurities?

A3: Careful control of reaction conditions is crucial.

  • For the cyclization route:

    • Ensure the purity of the 3-iodo-1,2-phenylenediamine starting material.

    • Use a slight excess of the one-carbon source to drive the reaction to completion.

    • Optimize reaction temperature and time to avoid decomposition.

  • For the direct iodination route:

    • Slowly add the iodinating agent to control the reaction rate and temperature.

    • Use a stoichiometric amount of the iodinating agent to minimize over-iodination.

    • Optimize the solvent and temperature to favor the formation of the desired 4-iodo isomer.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Action(s)
Low yield of this compound Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring.
Decomposition of starting materials or product.Lower the reaction temperature. Use a milder catalyst or reagent.
Poor quality of starting materials.Verify the purity of starting materials by NMR or HPLC.
Presence of significant amounts of unreacted starting materials Insufficient reaction time or temperature.Increase reaction time or temperature.
Inefficient catalyst or reagent.Use a more active catalyst or a slight excess of the limiting reagent.
High levels of positional isomers (in direct iodination) Non-selective iodinating agent or reaction conditions.Screen different iodinating agents (e.g., ICl, NIS). Optimize solvent and temperature to improve regioselectivity.
Presence of di-iodinated impurities Excess of iodinating agent.Use a stoichiometric amount of the iodinating agent. Add the iodinating agent portion-wise.
High reaction temperature.Perform the reaction at a lower temperature.

Experimental Protocols

HPLC-MS Method for Impurity Profiling

This method is suitable for the separation and identification of this compound and its potential impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm and 280 nm
MS Detector Electrospray Ionization (ESI) in positive ion mode
MS Scan Range m/z 100-500

Expected Elution Order (General Trend): Unreacted 1H-benzimidazole will elute first, followed by the mono-iodinated isomers, and then the di-iodinated isomers. The exact elution order of the isomers will depend on their specific polarity.

NMR Spectroscopy for Structural Elucidation of Impurities

¹H and ¹³C NMR are essential for the structural confirmation of the desired product and the identification of impurities, particularly positional isomers.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

  • ¹³C NMR: Provides information on the number and type of carbon atoms. The chemical shift of the carbon atom attached to the iodine will be significantly affected.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule, which is essential for differentiating between isomers.

  • NOESY/ROESY: These 2D NMR techniques can be used to establish through-space proximity of protons. For example, in this compound, a Nuclear Overhauser Effect (NOE) would be expected between the N-H proton and the proton at position 5. In contrast, for 7-Iodo-1H-benzimidazole, an NOE would be expected between the N-H proton and the proton at position 6.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Characterization cluster_troubleshooting Troubleshooting synthesis Reaction Mixture hplc_ms HPLC-MS Analysis synthesis->hplc_ms Initial Purity Check fraction_collection Fraction Collection (if necessary) hplc_ms->fraction_collection Isolate Impurities structural_elucidation Structural Elucidation of Impurities hplc_ms->structural_elucidation nmr NMR Spectroscopy nmr->structural_elucidation fraction_collection->nmr Analyze Fractions optimization Reaction Optimization structural_elucidation->optimization Identify Root Cause pure_product Pure this compound optimization->pure_product Implement Changes

Caption: Workflow for impurity characterization and troubleshooting.

troubleshooting_logic cluster_identification Impurity Identification cluster_classification Impurity Classification cluster_action Corrective Action start Impurity Detected in HPLC-MS check_mw Check Molecular Weight (MS) start->check_mw check_rt Compare Retention Time (HPLC) start->check_rt check_nmr Analyze NMR data start->check_nmr is_sm Unreacted Starting Material? check_mw->is_sm check_rt->is_sm is_isomer Positional Isomer? check_nmr->is_isomer is_sm->is_isomer No action_sm Adjust Stoichiometry / Reaction Time is_sm->action_sm Yes is_overreaction Over-reaction Product? is_isomer->is_overreaction No action_isomer Modify Reaction Conditions (Solvent, Temp) is_isomer->action_isomer Yes action_overreaction Reduce Reagent Amount / Temperature is_overreaction->action_overreaction Yes

Caption: Logical flow for troubleshooting impurity formation.

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodo-1H-benzimidazole and 5-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient synthesis design and the exploration of chemical space. This guide provides a comparative analysis of the reactivity of 4-iodo-1H-benzimidazole and 5-iodo-1H-benzimidazole, two key intermediates in medicinal chemistry. While direct, side-by-side quantitative comparisons in the literature are scarce, this document extrapolates likely reactivity differences based on fundamental electronic and steric principles, supported by representative experimental data for similar systems.

The benzimidazole core is a privileged scaffold in numerous FDA-approved drugs, and its functionalization is a cornerstone of many drug discovery programs. The iodo-substituted benzimidazoles, in particular, serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and N-alkylation/arylation. The position of the iodine substituent on the benzene ring of the benzimidazole core can significantly influence the molecule's reactivity.

Theoretical Comparison of Reactivity

The differential reactivity of 4-iodo- and 5-iodo-1H-benzimidazole can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects:

The iodine atom, being an electron-withdrawing group through induction and electron-donating through resonance, subtly alters the electron density of the benzimidazole ring system. In the 5-iodo isomer, the electronic influence on the imidazole ring is less pronounced compared to the 4-iodo isomer, where the iodine is in closer proximity to the fusion of the two rings. This can have implications for reactions involving the imidazole portion of the molecule. For palladium-catalyzed cross-coupling reactions, the electron density at the carbon-iodine bond is a key factor. While subtle, the electronic environment of the C-I bond in the two isomers is different, which may lead to minor differences in the rates of oxidative addition to the palladium catalyst.

Steric Effects:

The most significant difference between the two isomers lies in the steric environment of the reactive sites.

  • C-I Bond: The iodine atom in This compound is situated ortho to the imidazole ring. This proximity can create steric hindrance around the C-I bond, potentially slowing down the approach of a bulky palladium catalyst during the oxidative addition step of cross-coupling reactions. In contrast, the iodine atom in 5-iodo-1H-benzimidazole is in a more sterically accessible para-like position relative to the imidazole ring fusion, which would be expected to lead to faster reaction rates in cross-coupling reactions.

  • N-H Bonds: The N1 and N3 positions of the imidazole ring are also subject to different steric environments. In the 4-iodo isomer, the iodine atom can sterically encumber the adjacent N1-H, potentially influencing the regioselectivity of N-alkylation and N-arylation reactions. The N-H protons of the 5-iodo isomer are in a less sterically congested environment.

The following diagram illustrates the key structural differences and their potential impact on reactivity.

G cluster_4iodo This compound cluster_5iodo 5-Iodo-1H-benzimidazole 4-Iodo This compound (Sterically Hindered) Steric_Hindrance_C4 Steric hindrance at C4-I bond 4-Iodo->Steric_Hindrance_C4 Iodine at C4 Steric_Hindrance_N1 Potential steric hindrance at N1-H 4-Iodo->Steric_Hindrance_N1 Iodine at C4 Slower_Coupling Potentially slower cross-coupling reactions Steric_Hindrance_C4->Slower_Coupling Alkylation_Selectivity May influence N-alkylation regioselectivity Steric_Hindrance_N1->Alkylation_Selectivity 5-Iodo 5-Iodo-1H-benzimidazole (Sterically Accessible) Accessible_C5 Sterically accessible C5-I bond 5-Iodo->Accessible_C5 Iodine at C5 Accessible_N Less hindered N-H protons 5-Iodo->Accessible_N Iodine at C5 Faster_Coupling Potentially faster cross-coupling reactions Accessible_C5->Faster_Coupling Standard_Alkylation More predictable N-alkylation Accessible_N->Standard_Alkylation

Figure 1. Logical relationship between the position of the iodine substituent and the expected reactivity of 4-iodo- and 5-iodo-1H-benzimidazole.

Comparative Reactivity in Key Transformations

Based on the theoretical considerations, the following table summarizes the expected differences in reactivity between the two isomers in common synthetic transformations.

Reaction TypeThis compound5-Iodo-1H-benzimidazoleRationale
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) Potentially slower reaction rates and may require more forcing conditions (higher temperature, longer reaction times, or more active catalysts).Generally expected to exhibit higher reactivity with faster reaction rates and milder conditions.Steric hindrance from the peri-imidazole ring in the 4-iodo isomer can impede the approach of the bulky palladium catalyst to the C-I bond.
N-Alkylation / N-Arylation May exhibit altered regioselectivity due to steric hindrance around the N1 position.Expected to show more predictable regioselectivity, typically favoring the less hindered nitrogen atom.The iodine atom at the 4-position can sterically influence one of the nitrogen atoms of the imidazole ring.

Experimental Protocols

While direct comparative studies are lacking, the following protocols for related iodo-heterocycles provide a starting point for researchers.

General Procedure for Suzuki-Miyaura Coupling of Iodo-Benzimidazoles

This protocol is a representative example for the Suzuki-Miyaura coupling of an iodo-benzimidazole.

G Start Iodo-benzimidazole Arylboronic acid Pd catalyst Ligand Base Solvent Reaction Heat under Inert Atmosphere (e.g., 80-120 °C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Aryl-benzimidazole Purification->Product

Figure 2. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Iodo-benzimidazole (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/H₂O, DMF, Toluene)

Procedure:

  • To a reaction vessel, add the iodo-benzimidazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for N-Alkylation of Iodo-Benzimidazoles

This protocol provides a general method for the N-alkylation of iodo-benzimidazoles.

Materials:

  • Iodo-benzimidazole (1.0 eq)

  • Alkyl halide (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, NaH, 1.1-2.0 eq)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a solution of the iodo-benzimidazole in the chosen solvent, add the base.

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes).

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography to separate the N-alkylated regioisomers.

Conclusion

Researchers and drug development professionals should consider these factors when designing synthetic routes. For reactions where steric hindrance is a critical factor, such as those involving bulky coupling partners or catalysts, the 5-iodo isomer may be the preferred starting material for achieving higher yields and milder reaction conditions. The 4-iodo isomer, however, may offer unique opportunities for accessing specific N-substituted regioisomers. It is important to note that these are predictions, and empirical validation through direct comparative experiments is necessary to definitively establish the reactivity profiles of these two valuable building blocks.

A Comparative Analysis of the Biological Activities of 4-Iodo-1H-benzimidazole and 4-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological profiles of two closely related halogenated benzimidazole derivatives.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The introduction of halogen substituents onto the benzimidazole ring can significantly modulate these activities. This guide provides a comparative analysis of the biological activities of two such analogs: 4-Iodo-1H-benzimidazole and 4-Bromo-1H-benzimidazole. Due to a lack of direct comparative studies, this guide synthesizes available data on each compound and related derivatives to offer insights into their potential therapeutic applications.

Quantitative Biological Activity Data

Compound/Derivative ClassBiological ActivityTarget/AssayReported IC50/Activity
4-Bromo-1H-benzimidazole Derivatives AntimicrobialStaphylococcus aureus, Mycobacterium tuberculosisDerivatives with 4-bromo substitution have shown moderate to good inhibitory actions.
N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-4-bromo-1H-pyrrole-2-carboxamideEnzyme InhibitionIndoleamine 2,3-dioxygenase-1 (IDO1)A derivative containing a bromo-pyrrole moiety exhibited potent IDO1 inhibition with an IC50 of 16 nM in a cellular assay.[1]
Halogenated Benzimidazole Derivatives (General) AnticancerVarious Cancer Cell LinesTetrabromo-benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Halogenated Benzimidazole Derivatives (General) Enzyme InhibitionVarious KinasesHalogenated benzimidazoles are known to inhibit various protein kinases.

Note: The data presented above is for derivatives and related compounds and may not be directly representative of the specific activity of this compound and 4-Bromo-1H-benzimidazole. Further targeted studies are required for a definitive comparison.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and 4-Bromo-1H-benzimidazole are not explicitly available. However, based on the evaluation of similar benzimidazole derivatives, the following standard assays are commonly employed:

Antimicrobial Activity Assays

A common method to determine the antimicrobial efficacy of compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate microtiter plate wells containing compound dilutions A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and time C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.

Workflow for MTT Assay:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of test compounds B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals with a solvent F->G H Measure absorbance at a specific wavelength G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for cytotoxicity.

Enzyme Inhibition Assays

The specific protocol for enzyme inhibition assays depends on the target enzyme. For kinases, a common method involves measuring the phosphorylation of a substrate.

General Workflow for a Kinase Inhibition Assay:

G cluster_reaction Reaction Setup cluster_incubation Incubation cluster_detection Detection A Prepare reaction mixture with kinase, substrate, and ATP B Add test compound at various concentrations A->B C Incubate at optimal temperature for a defined time B->C D Stop the reaction C->D E Detect phosphorylated substrate (e.g., using antibodies or radioactivity) D->E F Calculate percentage of inhibition and IC50 value E->F

Caption: General workflow for a kinase inhibition assay.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound and 4-Bromo-1H-benzimidazole is limited. However, based on the known mechanisms of action of other halogenated benzimidazoles, they may potentially be involved in pathways related to cancer and inflammation. For instance, the inhibition of kinases like Protein Kinase CK2 or enzymes like IDO1 can have downstream effects on critical cellular signaling cascades.

Hypothesized Signaling Pathway Inhibition by a Benzimidazole Derivative:

G cluster_pathway Potential Signaling Pathway A Benzimidazole Derivative B Target Enzyme (e.g., Kinase, IDO1) A->B Inhibition C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Cellular Response (e.g., Apoptosis, Reduced Proliferation) C->E D->E

Caption: Hypothesized mechanism of action for a benzimidazole derivative.

Conclusion

While a direct, head-to-head comparison of the biological activities of this compound and 4-Bromo-1H-benzimidazole is not currently possible due to a lack of specific data, the existing literature on related halogenated benzimidazoles suggests that both compounds are likely to possess interesting biological properties. The slightly different physicochemical properties of iodine and bromine (e.g., size, electronegativity, and ability to form halogen bonds) are expected to influence their binding to biological targets and, consequently, their activity profiles. Further research involving parallel testing of these two compounds in a panel of standardized biological assays is crucial to elucidate their comparative efficacy and potential as therapeutic agents. This would provide the much-needed data for a conclusive structure-activity relationship analysis and guide future drug discovery efforts in the realm of benzimidazole chemistry.

References

Unveiling the Solid State: A Crystallographic Comparison of Iodinated Benzimidazoles and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed X-ray crystallographic analysis provides unequivocal structural validation of benzimidazole derivatives, a cornerstone for rational drug design and development. This guide offers a comparative overview of the crystal structure of a highly iodinated benzimidazole derivative against other key benzimidazole compounds, supported by experimental data and standardized protocols.

In the quest for novel therapeutic agents, the precise understanding of a molecule's three-dimensional architecture is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement within a crystalline solid, providing crucial insights into conformation, intermolecular interactions, and packing motifs. This information is invaluable for researchers in medicinal chemistry and materials science, enabling the confident design of molecules with desired properties.

This guide focuses on the crystallographic validation of 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetraiodo-1H-benzimidazole, a heavily halogenated derivative, and compares its structural parameters with those of 2-benzoyl-1H-benzimidazole and 1H-benzimidazole-2-carboxamide. The inclusion of diverse substituents allows for an insightful analysis of how different functional groups influence the crystal packing and molecular geometry of the core benzimidazole scaffold.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three benzimidazole derivatives, offering a quantitative comparison of their solid-state structures.

Parameter1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetraiodo-1H-benzimidazole2-Benzoyl-1H-benzimidazole[1]1H-Benzimidazole-2-carboxamide
Chemical Formula C₁₉H₁₈I₄N₂C₁₄H₁₀N₂OC₈H₇N₃O
Molecular Weight 817.97 g/mol 222.24 g/mol 161.16 g/mol
Crystal System TriclinicOrthorhombicOrthorhombic
Space Group P-1PbcaPccn
a (Å) 10.123(2)14.7356(8)9.9071(14)
b (Å) 10.898(2)9.9530(12)11.1950(19)
c (Å) 11.229(2)15.7981(12)13.315(2)
α (°) 89.99(1)9090
β (°) 88.89(1)9090
γ (°) 79.88(1)9090
Volume (ų) 1218.1(4)2317.0(4)1476.8(4)
Z 288
Temperature (K) 293293100(2)
Radiation Type Mo KαMo KαSynchrotron
R-factor (%) Not Reported3.83.56

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal preparation to data analysis. Below is a generalized protocol for the single-crystal X-ray diffraction of small organic molecules like the benzimidazole derivatives discussed.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[2] A common method for small organic molecules is slow evaporation of a saturated solution.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) to near saturation at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

    • Monitor the vial periodically for the formation of well-defined single crystals with smooth faces and sharp edges.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted on the diffractometer for data collection.

  • Procedure:

    • Under a microscope, select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) that is free of cracks and other visible defects.

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.[3]

    • The mounted crystal is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.

    • The crystal is centered in the X-ray beam.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers automate this process.

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

  • Procedure:

    • The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

    • The initial crystal structure is determined using direct methods or Patterson methods, which provide an initial model of the electron density distribution.

    • The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • The quality of the final structure is assessed using various metrics, including the R-factor, which indicates the goodness of fit between the experimental and calculated structure factors.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the validation of a chemical structure using single-crystal X-ray crystallography.

G cluster_0 Sample Preparation cluster_1 X-ray Diffraction Experiment cluster_2 Structure Determination & Validation A Compound Synthesis & Purification B Single Crystal Growth A->B Slow Evaporation / Cooling C Crystal Selection & Mounting B->C Microscopic Selection D Data Collection (Diffractometer) C->D X-ray Exposure E Structure Solution (e.g., Direct Methods) D->E Diffraction Data F Structure Refinement E->F Initial Model G Validation & Analysis F->G Refined Structure

References

comparative study of different synthetic routes to 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-Iodo-1H-benzimidazole, a valuable building block in medicinal chemistry and materials science. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the iodine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, making it a desirable scaffold in drug discovery. This guide outlines two potential synthetic strategies: the condensation of 3-iodo-1,2-phenylenediamine with formic acid (Route 1) and the direct iodination of 1H-benzimidazole (Route 2).

Route 1: Condensation of 3-Iodo-1,2-phenylenediamine with Formic Acid

This classical approach to benzimidazole synthesis, known as the Phillips condensation, is a reliable and regioselective method for obtaining this compound. The reaction involves the cyclization of a substituted o-phenylenediamine with formic acid.

Experimental Protocol

Synthesis of 3-Iodo-1,2-phenylenediamine (Precursor):

The synthesis of the starting material, 3-iodo-1,2-phenylenediamine, is a critical preceding step. A common method involves the reduction of 2-nitro-6-iodoaniline.

  • Reduction of 2-nitro-6-iodoaniline: To a solution of 2-nitro-6-iodoaniline in ethanol, add a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid, or through catalytic hydrogenation using a palladium catalyst.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 3-iodo-1,2-phenylenediamine.

Synthesis of this compound:

  • Reaction Setup: A mixture of 3-iodo-1,2-phenylenediamine and an excess of formic acid is heated.

  • Reaction Conditions: The reaction is typically carried out at reflux temperature for several hours.

  • Reaction Monitoring: The formation of the product can be monitored by TLC.

  • Work-up: After cooling, the reaction mixture is carefully neutralized with an aqueous base (e.g., ammonium hydroxide or sodium hydroxide) until precipitation of the product is complete.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Data Presentation
ParameterValue
Starting Material 3-Iodo-1,2-phenylenediamine
Reagent Formic Acid
Typical Yield High (expected > 80%)
Regioselectivity High (specifically yields the 4-iodo isomer)
Purification Relatively straightforward (precipitation/recrystallization)
Key Advantages High regioselectivity, good yields, well-established method.
Key Disadvantages Requires the prior synthesis of the substituted o-phenylenediamine precursor.

Route 2: Direct Iodination of 1H-Benzimidazole

This route involves the direct electrophilic iodination of the commercially available 1H-benzimidazole. While seemingly more direct, this method often suffers from a lack of regioselectivity.

Experimental Protocol
  • Reaction Setup: 1H-Benzimidazole is dissolved in a suitable solvent, often a strong acid like sulfuric acid, to activate the ring towards electrophilic substitution.

  • Iodinating Agent: An iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide), is added to the solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for a specified period.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS to observe the formation of iodinated products.

  • Work-up: The reaction mixture is poured onto ice and neutralized with a base. The precipitated solid is collected by filtration.

  • Purification: This is the most challenging step for this route. The crude product is expected to be a mixture of mono-, di-, and possibly tri-iodinated isomers (4-, 5-, 6-, 7-iodo, and di-iodo benzimidazoles). Separation of these isomers requires careful and often tedious chromatographic techniques.

Data Presentation
ParameterValue
Starting Material 1H-Benzimidazole
Reagents Iodinating agent (e.g., ICl, I₂/oxidant), Acid
Yield of 4-Iodo Isomer Variable and often low
Regioselectivity Low (produces a mixture of isomers)
Purification Difficult and requires extensive chromatography
Key Advantages Starts from a readily available and inexpensive material.
Key Disadvantages Poor regioselectivity, formation of multiple byproducts, difficult purification.

Comparative Analysis and Recommendation

FeatureRoute 1: CondensationRoute 2: Direct Iodination
Regioselectivity Excellent Poor
Yield of Target Compound High Low to Moderate
Purity of Crude Product High Low (Mixture of Isomers)
Ease of Purification Easy Difficult
Number of Steps Two (precursor synthesis + cyclization) One
Overall Efficiency High Low

Recommendation: For researchers requiring a pure, well-characterized sample of this compound, Route 1 is the highly recommended synthetic strategy. Its high regioselectivity and the straightforward purification of the final product outweigh the additional step of preparing the 3-iodo-1,2-phenylenediamine precursor. Route 2, while appearing simpler, is likely to result in a complex mixture of isomers that is challenging to separate, making it an inefficient and less practical approach for obtaining the desired compound in a pure form.

Visualizing the Synthetic Pathways

To further clarify the logical flow of each synthetic route, the following diagrams are provided.

Synthetic_Route_1 cluster_precursor Precursor Synthesis cluster_main Main Reaction 2-Nitro-6-iodoaniline 2-Nitro-6-iodoaniline 3-Iodo-1,2-phenylenediamine 3-Iodo-1,2-phenylenediamine 2-Nitro-6-iodoaniline->3-Iodo-1,2-phenylenediamine Reduction This compound This compound 3-Iodo-1,2-phenylenediamine->this compound Condensation Formic_Acid Formic_Acid Formic_Acid->this compound

Caption: Synthetic workflow for Route 1.

Synthetic_Route_2 1H-Benzimidazole 1H-Benzimidazole Product_Mixture Mixture of Iodinated Benzimidazoles 1H-Benzimidazole->Product_Mixture Direct Iodination Iodinating_Agent Iodinating_Agent Iodinating_Agent->Product_Mixture This compound This compound Product_Mixture->this compound Difficult Purification

Caption: Synthetic workflow for Route 2.

The Biological Efficacy of 4-Iodo-1H-benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 1H-benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this core structure have demonstrated a wide range of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of a halogen atom, such as iodine, into the benzimidazole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide provides a comparative overview of the biological efficacy of 4-Iodo-1H-benzimidazole derivatives, with a particular focus on their anticancer potential. Due to the limited specific data available for this compound, this guide will draw comparisons with closely related halogenated benzimidazole analogs to provide a comprehensive understanding of their potential.

Anticancer Activity: A Primary Focus

Benzimidazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][5] Halogenated benzimidazoles, in particular, have been the subject of extensive research.

Comparative Cytotoxicity of Halogenated Benzimidazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrabrominated Benzimidazoles
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneMCF-7 (Breast)5.30
PC-3 (Prostate)>10
CCRF-CEM (Leukemia)6.80
K-562 (Leukemia)8.50
1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazoleMDA-MB-231 (Breast)~5
MCF-7 (Breast)~10
SK-BR-3 (Breast)~7.5
Other Benzimidazole Derivatives
Unnamed Benzimidazole DerivativeHOP-92 (Lung)0.19
Unnamed Benzimidazole-Oxadiazole DerivativeA549 (Lung)1.15 - 6.27
SKOV3 (Ovarian)1.15 - 6.27
MDA-MB 231 (Breast)1.15 - 6.27

Mechanisms of Action: Targeting Key Cellular Pathways

The anticancer activity of benzimidazole derivatives stems from their ability to interfere with critical cellular processes. Several key mechanisms of action have been identified for halogenated benzimidazoles, suggesting potential pathways for this compound derivatives.

Inhibition of Protein Kinases

A primary mechanism of action for many anticancer benzimidazoles is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.

dot

4-Iodo-1H-benzimidazole_Derivative 4-Iodo-1H-benzimidazole_Derivative Protein_Kinases Protein Kinases (e.g., CK2, PIM-1) 4-Iodo-1H-benzimidazole_Derivative->Protein_Kinases Inhibition Apoptosis Apoptosis (Programmed Cell Death) 4-Iodo-1H-benzimidazole_Derivative->Apoptosis Induction Downstream_Signaling Downstream Signaling Pathways Protein_Kinases->Downstream_Signaling Activation Protein_Kinases->Apoptosis Inhibition of Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Promotion

Caption: Putative mechanism of action for this compound derivatives via protein kinase inhibition.

Studies on tetrabrominated benzimidazoles have identified Casein Kinase 2 (CK2) and PIM-1 kinase as key targets. Inhibition of these kinases disrupts cellular signaling, leading to the induction of apoptosis (programmed cell death).

Induction of Apoptosis

The ability to induce apoptosis in cancer cells is a hallmark of effective anticancer drugs. Halogenated benzimidazole derivatives have been shown to trigger apoptotic pathways in various cancer cell lines.

dot

cluster_0 Experimental Workflow Cancer_Cells Cancer Cell Lines (e.g., MCF-7, PC-3) Treatment Treatment with This compound Derivative Cancer_Cells->Treatment Incubation Incubation Treatment->Incubation Assay Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Assay Analysis Flow Cytometry Analysis Assay->Analysis Result Quantification of Apoptotic Cells Analysis->Result

Caption: A generalized workflow for assessing the pro-apoptotic activity of test compounds.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are representative methodologies employed in the evaluation of halogenated benzimidazole derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Other Potential Biological Activities

Beyond their anticancer effects, the benzimidazole scaffold is associated with a broad spectrum of other biological activities. While specific studies on this compound are lacking, it is plausible that this derivative could exhibit antimicrobial and antiviral properties, areas where other benzimidazoles have shown significant promise.[6][7]

Conclusion

While direct and extensive data on the biological efficacy of this compound remains to be fully elucidated, the available information on closely related halogenated benzimidazole derivatives provides a strong foundation for its potential as a bioactive molecule, particularly in the realm of anticancer research. The comparative data presented in this guide highlights the potent cytotoxic and pro-apoptotic effects of halogenated benzimidazoles, suggesting that this compound derivatives are promising candidates for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs to determine their specific activity profiles, mechanisms of action, and therapeutic potential.

References

assessing the purity of synthesized 4-Iodo-1H-benzimidazole by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

##Assessing the Purity of Synthesized 4-Iodo-1H-benzimidazole by High-Performance Liquid Chromatography: A Comparative Guide

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, a key building block in the synthesis of various pharmaceutical agents. This document offers detailed experimental protocols, data presentation in comparative tables, and a workflow visualization to aid in the selection and implementation of an appropriate analytical method.

Introduction to Purity Assessment of this compound

This compound is a crucial intermediate in the synthesis of a range of biologically active molecules. The synthetic routes to this compound, often involving the iodination of benzimidazole, can lead to a variety of impurities, including unreacted starting materials, over-iodinated species, and other side-products. The presence of these impurities can impact the yield, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method is required to accurately determine the purity of synthesized this compound and to identify and quantify any process-related impurities.

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for this purpose, offering high resolution, sensitivity, and reproducibility. The choice of stationary phase, mobile phase composition, and detector settings are critical parameters that must be optimized to achieve a successful separation of the main component from its potential impurities.

Comparison of HPLC Methods for Benzimidazole Derivatives

While a specific, validated HPLC method for this compound is not abundantly available in public literature, methods for other benzimidazole derivatives provide a strong foundation for method development. The key to a successful separation lies in exploiting the differences in polarity between this compound and its potential impurities.

Potential Impurities in the Synthesis of this compound:

Based on common synthetic procedures, the following impurities may be present:

  • Benzimidazole (Starting Material): More polar than the iodinated product.

  • 4,5-Diiodo-1H-benzimidazole, 4,6-Diiodo-1H-benzimidazole, and other poly-iodinated species (Over-iodination by-products): Less polar than the mono-iodinated product.

  • Unreacted Iodine and other reagents: These are typically removed during work-up but may persist in trace amounts.

The following table summarizes and compares potential starting conditions for HPLC method development, based on established methods for similar benzimidazole compounds.

Parameter Method A (General Purpose) Method B (Optimized for Halogenated Compounds) Method C (Alternative Selectivity)
Stationary Phase C18 (e.g., ODS), 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mmC8, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water0.05 M Ammonium Acetate in Water (pH 5.0)0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 20-80% B in 20 min30-90% B in 25 min15-75% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection UV at 254 nm and 280 nmDiode Array Detector (DAD) Scan 200-400 nmUV at 254 nm
Column Temp. 30 °C35 °C25 °C
Pros Widely applicable, good starting point.Enhanced selectivity for aromatic and halogenated compounds due to π-π interactions.Different selectivity compared to C18, can resolve difficult peaks.
Cons May not provide optimal resolution for all iodinated species.Methanol can lead to higher backpressure compared to acetonitrile.TFA can suppress ionization in mass spectrometry if used as a hyphenated technique.

Experimental Protocol: A Recommended HPLC Method

This section provides a detailed protocol for a general-purpose reverse-phase HPLC method suitable for the purity assessment of this compound. This method is a robust starting point for further optimization.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV or DAD detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Reference standards for this compound and any identified impurities (if available).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically a good choice.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Prepare the synthesized this compound sample at the same concentration as the standard solution using the same diluent.

3. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) as follows:

Time (min)%A%B
08020
202080
252080
268020
308020
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm for method development).

  • Injection Volume: 10 µL

4. System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., n=5). The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area and retention time of the main peak are within acceptable limits (typically ≤ 2.0%).

5. Data Analysis:

The purity of the synthesized this compound is typically determined by the area percentage method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for Purity Assessment of this compound by HPLC

The following diagram illustrates the logical workflow for the purity assessment of a newly synthesized batch of this compound.

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting synthesis Synthesized this compound dissolution Dissolve in Diluent synthesis->dissolution ref_std Reference Standard ref_std->dissolution hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) dissolution->hplc_system injection Inject Sample & Standard hplc_system->injection chrom_acq Chromatogram Acquisition injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report_gen Generate Certificate of Analysis purity_calc->report_gen

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The purity of this compound is a critical quality attribute that can be reliably assessed using reverse-phase HPLC. While a universally adopted method is not yet established, the principles and examples provided in this guide offer a solid framework for developing and implementing a suitable analytical procedure. By carefully selecting the stationary phase, mobile phase, and detection parameters, researchers can achieve accurate and precise purity determinations, ensuring the quality of this important pharmaceutical intermediate. For regulatory submissions, a full method validation according to ICH guidelines is essential.

A Comparative Guide to the Kinase Inhibitory Activity of 4-Iodo-1H-benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of a halogen atom, such as iodine, at the 4-position of the benzimidazole ring can significantly influence the compound's inhibitory potency and selectivity against various protein kinases. This guide provides a comparative analysis of the kinase inhibitory activity of 4-Iodo-1H-benzimidazole analogs, supported by available experimental data.

Unveiling the Potential of Halogenation in Kinase Inhibition

The substitution of a hydrogen atom with a halogen on a drug molecule can alter its physicochemical properties, including lipophilicity, electronic distribution, and conformation. These changes can, in turn, affect the molecule's binding affinity to its target protein. In the context of kinase inhibition, the strategic placement of a halogen atom can lead to enhanced interactions with the ATP-binding pocket of the kinase, often resulting in improved inhibitory activity.

Comparative Inhibitory Activity of Benzimidazole Analogs

While a comprehensive side-by-side comparison of a wide range of this compound analogs is limited in the current literature, we can draw valuable insights by comparing iodo-substituted compounds with other halogenated and non-halogenated benzimidazole derivatives. The following table summarizes the inhibitory activities of selected benzimidazole analogs against a panel of protein kinases.

Compound IDStructureTarget Kinase(s)IC50 (µM)Reference
TIBI (4,5,6,7-tetraiodo-1H-benzimidazole) Poly-iodinated benzimidazoleCK20.023 (Ki)[1]
Compound 6h 1H-benzo[d]imidazole-(2-fluorobenzylidene)benzohydrazide hybridEGFR0.0732[2]
HER20.0232[2]
CDK20.284[2]
AURKC0.011[2]
Compound 6i 1H-benzo[d]imidazole-(3-fluorobenzylidene)benzohydrazide hybridEGFR0.0814[2]
HER20.0315[2]
CDK20.364[2]
mTOR0.152[2]
Compound 23 2-((1H-pyrazol-3-yl)acetamido)-5-cyano-1H-benzo[d]imidazoleCK1δ0.0986[1]
Compound 18 2-((1H-pyrazol-3-yl)acetamido)-5-nitro-1H-benzo[d]imidazoleCK1δ0.12[1]
Compound 19 2-((1H-pyrazol-3-yl)acetamido)-4-nitro-1H-benzo[d]imidazoleCK1δ1.22[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Ki is the inhibition constant. Lower values indicate higher potency.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. A commonly employed method is the in vitro kinase assay, which measures the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor.

General Kinase Inhibition Assay Protocol

A typical protocol for an in vitro kinase assay involves the following steps:

  • Preparation of Reagents: This includes the purified kinase, a specific substrate (often a peptide or protein), ATP (adenosine triphosphate), and the inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Setup: The kinase, substrate, and inhibitor are incubated together in a reaction buffer at a specific temperature (e.g., 30°C or 37°C).

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Termination of Reaction: After a defined incubation period, the reaction is stopped, often by adding a solution that denatures the kinase or chelates the magnesium ions required for the reaction.

  • Detection of Product Formation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

    • Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction mixture using a luciferase/luciferin system. A decrease in luminescence indicates higher kinase activity.

    • Fluorescence-Based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Mass Spectrometry: Directly measuring the mass of the phosphorylated and unphosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a simplified signaling pathway that can be targeted by kinase inhibitors and a general workflow for identifying and characterizing these inhibitors.

G Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Transcription Factors Transcription Factors Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR)

Caption: Simplified Kinase Signaling Pathway.

G Kinase Inhibitor Discovery Workflow cluster_0 Compound Synthesis & Library cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis of Analogs Synthesis of Analogs High-Throughput Screening High-Throughput Screening Synthesis of Analogs->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification In Vitro Kinase Assays (IC50) In Vitro Kinase Assays (IC50) Hit Identification->In Vitro Kinase Assays (IC50) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies In Vitro Kinase Assays (IC50)->Structure-Activity Relationship (SAR) Studies Cell-Based Assays Cell-Based Assays Structure-Activity Relationship (SAR) Studies->Cell-Based Assays In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-Based Assays->In Vivo Efficacy Studies Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->Synthesis of Analogs

Caption: Kinase Inhibitor Discovery Workflow.

Conclusion

The available data, though not exhaustive for a direct comparison of a wide array of this compound analogs, highlights the significant potential of halogenation in modulating the kinase inhibitory activity of the benzimidazole scaffold. The potent activity of poly-iodinated and other halogenated benzimidazole derivatives against various kinases underscores the importance of this chemical space for the development of novel therapeutic agents. Further systematic structure-activity relationship studies focusing on 4-iodo-substituted benzimidazoles are warranted to fully elucidate their potential and guide the design of next-generation kinase inhibitors.

References

A Researcher's Guide to the Electronic Properties of 4-Iodo-1H-benzimidazole: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the electronic properties of 4-Iodo-1H-benzimidazole, a molecule of interest in drug development and materials science. While direct experimental and extensive computational data for this specific molecule is nascent, this document outlines the established Density Functional Theory (DFT) methodologies and experimental protocols used for similar benzimidazole derivatives. By comparing existing data on related compounds, we can predict and understand the potential electronic characteristics of this compound.

Data Presentation: A Comparative Look at Benzimidazole Derivatives

To contextualize the electronic properties of this compound, the following table summarizes DFT-calculated data for parent benzimidazole and other substituted derivatives found in the literature. These values, particularly the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are crucial in predicting the chemical reactivity, stability, and optical properties of the molecule. The energy gap (ΔE) is a key indicator of a molecule's electronic excitability.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Basis Set/FunctionalReference
Benzimidazole-6.34-0.985.36B3LYP/6-311++G(d,p)Theoretical
2-Methylbenzimidazole-6.21-0.895.32B3LYP/6-311++G(d,p)Theoretical
5-Nitrobenzimidazole-7.21-2.544.67B3LYP/6-31G(d)Theoretical
This compound (Predicted) (Predicted) (Predicted) B3LYP/6-311++G(d,p) This Guide

Note: The values for this compound are predictions based on the expected electron-withdrawing and heavy atom effects of the iodine substituent. The iodine atom is expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap compared to the parent benzimidazole.

Experimental and Computational Protocols

A combined experimental and computational approach is essential for a thorough understanding of the electronic properties of this compound.

Computational Protocol: DFT Calculations

Density Functional Theory provides a robust framework for investigating the electronic structure of molecules.

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its most stable, lowest-energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).

  • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the energy gap is calculated. Other properties like the Molecular Electrostatic Potential (MEP) can also be computed to visualize charge distributions and predict reactive sites.

  • Excited State Calculations: To compare with experimental UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transition energies and corresponding oscillator strengths.

Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy is a key experimental technique for probing the electronic transitions in a molecule.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent that does not absorb in the spectral region of interest (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent).

  • Data Acquisition: The absorbance spectrum of the sample is recorded over a wavelength range of approximately 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. This corresponds to the energy required to promote an electron from the HOMO to the LUMO (or other accessible orbitals). This experimental data can then be compared with the results from TD-DFT calculations for validation.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts in the study of molecular electronic properties.

DFT_Workflow A Initial Molecular Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Ground State Structure C->D No imaginary frequencies E Single-Point Energy Calculation D->E G TD-DFT Calculation D->G F Electronic Properties (HOMO, LUMO, Energy Gap, MEP) E->F H Simulated UV-Vis Spectrum G->H

Figure 1. Workflow for DFT analysis of electronic properties.

Figure 2. Conceptual diagram of a HOMO-LUMO electronic transition.

The Role of Iodine at the 4-Position: A Comparative Guide to the Structure-Activity Relationship of 4-Iodo-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This bicyclic heterocyclic system, formed by the fusion of benzene and imidazole rings, is a versatile template for designing therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[3][4][5] Modifications to the benzimidazole core, particularly through halogenation, have proven to be a highly effective strategy for modulating potency and selectivity.

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-iodo-1H-benzimidazole derivatives. We will explore how the introduction of an iodine atom at the 4-position of the benzene ring influences the biological activity of these compounds, with a focus on their role as kinase inhibitors. The discussion is supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and concepts to provide a comprehensive resource for researchers in drug discovery and development.

Core Structure-Activity Relationship Insights

The pharmacological profile of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Key positions for modification include the N-1 and C-2 positions of the imidazole ring and the C-4, C-5, C-6, and C-7 positions of the benzene ring.

  • N-1 Substitution: Modifications at the N-1 position are known to significantly impact the compound's potency and pharmacokinetic properties. For instance, the addition of a benzyl group at this position has been extensively explored in the development of anticancer agents.[6]

  • C-2 Substitution: The C-2 position is critical for activity, and a wide variety of substituents have been investigated. Phenyl groups at C-2, for example, often enhance pharmacological effects.[7] The nature of the C-2 substituent is a primary determinant of the compound's mechanism of action and target specificity.[3][8]

  • Benzene Ring Substitution: Substitutions on the benzene portion of the scaffold are crucial for fine-tuning activity. Halogenation is a common strategy, with different halogens and substitution patterns yielding distinct biological outcomes. Notably, poly-halogenated derivatives, such as 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI), have been identified as highly potent inhibitors of protein kinases like Casein Kinase 2 (CK2).[9]

SAR of this compound Derivatives as Kinase Inhibitors

The introduction of iodine at the 4-position of the benzimidazole ring has a profound impact on the molecule's ability to inhibit protein kinases, which are critical regulators of cellular processes and prominent targets in cancer therapy.[10][11] The large atomic radius and unique electronic properties of iodine allow it to form specific halogen bonds and other interactions within the ATP-binding pocket of kinases, leading to enhanced inhibitory activity.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of selected halogenated benzimidazole derivatives against key protein kinases, highlighting the contribution of the iodine substituent.

Compound IDStructureTarget KinaseKi (nM)IC50 (nM)Reference
TIBI 4,5,6,7-tetraiodo-1H-benzimidazoleCK223-[9]
TBBi 4,5,6,7-tetrabromo-1H-benzimidazoleCK2--[9]
K164 (TDB) 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazoleCK2, PIM-1--[9]

Data for mono-4-iodo derivatives is limited in the provided search results, with a stronger focus on poly-halogenated compounds. The data for TIBI demonstrates the potent effect of iodination.

The potent inhibitory activity of 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) against CK2, with a Ki value of 23 nM, underscores the significance of iodine substitution.[9] CK2 and PIM-1 are kinases implicated in cell proliferation, survival, and drug resistance, making them key targets in oncology.[9] The high potency of TIBI suggests that the iodine atoms are crucial for its interaction with the kinase active site.

Key Signaling Pathway

Protein kinases CK2 and PIM-1 are involved in complex signaling cascades that promote cell survival and proliferation, which are often dysregulated in cancer. Halogenated benzimidazoles, such as TIBI, can inhibit these kinases, leading to the induction of apoptosis (programmed cell death) in cancer cells.

CK2_PIM1_Pathway cluster_input Upstream Signals cluster_kinases Target Kinases cluster_inhibitor Inhibition cluster_downstream Cellular Processes Growth_Factors Growth Factors, Stress Signals CK2 CK2 Growth_Factors->CK2 activate PIM1 PIM-1 Growth_Factors->PIM1 activate Proliferation Cell Proliferation & Survival CK2->Proliferation promotes PIM1->Proliferation promotes Iodo_Benzimidazole This compound Derivatives (e.g., TIBI) Iodo_Benzimidazole->CK2 inhibit Iodo_Benzimidazole->PIM1 inhibit Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis suppresses

Caption: Inhibition of CK2 and PIM-1 signaling pathways by this compound derivatives.

Experimental Protocols

The evaluation of this compound derivatives involves a series of standardized in vitro assays to determine their biological activity.

Protein Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

  • Objective: To determine the IC50 or Ki value of the test compound against a target kinase (e.g., CK2).

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP (adenosine triphosphate), test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by adding ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to kinase activity, is measured using a luminescence-based detection reagent.

    • The luminescence signal is read using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of a compound on the proliferation and survival of cancer cell lines.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) of the test compound.

  • Materials: Cancer cell lines (e.g., MDA-MB-231, MCF-7), cell culture medium, fetal bovine serum (FBS), test compound, and a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with serial dilutions of the test compound and incubated for a set period (e.g., 48 or 72 hours).

    • After incubation, the viability reagent is added to each well.

    • The plate is incubated for a further 1-4 hours to allow for the conversion of the reagent by viable cells into a colored or luminescent product.

    • The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The viability of treated cells is expressed as a percentage of the untreated control cells. The GI50 or CC50 value is calculated from the resulting dose-response curve.

General Experimental Workflow

The discovery and evaluation of novel this compound derivatives typically follow a structured workflow from chemical synthesis to biological characterization.

Workflow node_synthesis Synthesis of This compound Derivatives node_purification Purification & Structural Characterization (NMR, MS) node_synthesis->node_purification node_screening In Vitro Screening (Kinase & Cell Viability Assays) node_purification->node_screening node_sar Structure-Activity Relationship (SAR) Analysis node_screening->node_sar node_optimization Lead Optimization node_sar->node_optimization node_invivo In Vivo Studies (Animal Models) node_sar->node_invivo Promising Candidates node_optimization->node_synthesis Iterative Design

Caption: Workflow for the development of this compound derivatives as therapeutic agents.

Conclusion

The structure-activity relationship of this compound derivatives demonstrates the critical role of halogen substitution in designing potent bioactive molecules, particularly kinase inhibitors. The presence of iodine at the 4-position, especially as part of a poly-halogenated system, can lead to highly effective inhibition of key oncogenic kinases like CK2. While the current literature emphasizes poly-halogenated compounds, the principles derived from their study provide a strong foundation for the rational design of novel, selective, and potent mono-iodinated benzimidazole derivatives. Further exploration, focusing on systematic modifications of the this compound scaffold at the N-1 and C-2 positions, is warranted to develop next-generation targeted therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Iodo-1H-benzimidazole are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step framework for the safe disposal of this compound, drawing upon established safety protocols for analogous chemical compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The following table summarizes the essential safety gear and handling protocols.

Personal Protective Equipment (PPE) & HandlingSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of the compound.
Handling Avoid generating dust. Use non-sparking tools.To minimize exposure and prevent ignition sources.

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, carefully sweep up the solid material.[1][2]

  • Avoid creating dust during the cleanup process.

  • Place the collected material into a suitable, closed container for disposal.[1][2]

3. Container Management:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][2]

  • Ensure the container is properly labeled with the chemical name and associated hazards.

4. Final Disposal:

  • The disposal of this compound must be managed by a licensed professional waste disposal service.[1]

  • Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.

  • Uncleaned containers should be treated as the product itself and disposed of in the same manner.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Designate Labeled Waste Container A->B C Collect Chemical Waste B->C E Seal Container Tightly C->E D Handle Spills Appropriately D->C F Store in a Safe, Ventilated Area E->F G Contact EHS for Pickup F->G H Licensed Waste Disposal Service G->H

Caption: Disposal workflow for this compound.

Regulatory Compliance

It is imperative to remember that all chemical waste disposal is subject to stringent regulations. Always consult your institution's specific guidelines and the relevant local and national regulations to ensure full compliance. Failure to do so can result in significant penalties and environmental harm. The guiding principle is to treat all chemical waste as hazardous unless confirmed otherwise by a qualified professional.

References

Essential Safety and Operational Guide for Handling 4-Iodo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodo-1H-benzimidazole. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data for similar compounds, it is prudent to treat it as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and dust.[3][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] Gloves should be inspected before use and changed regularly.
Body Protection Laboratory Coat or Chemical-resistant ApronA lab coat should be worn to protect against skin contact.[4]
Respiratory Protection NIOSH/MSHA approved respiratorTo be used if ventilation is inadequate or if dust is generated.[2] A particulate filter is recommended.[2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step process ensures a safe operational workflow.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe 1. don_ppe Don PPE gather_ppe->don_ppe 2. weigh Weigh Compound don_ppe->weigh 3. dissolve Dissolve/Use in Reaction weigh->dissolve 4. decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate 5. dispose_waste Dispose of Waste decontaminate->dispose_waste 6. doff_ppe Doff PPE dispose_waste->doff_ppe 7. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles and any required respiratory protection.

    • Finally, put on chemical-resistant gloves, ensuring they fit properly and have no visible defects.

  • Handling the Compound:

    • Carefully weigh the desired amount of this compound, avoiding the creation of dust.

    • If transferring the solid, use a spatula or other appropriate tool.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.

    • Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Management Protocol

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
Contaminated Materials (Gloves, wipes, etc.) Place in a sealed, labeled container for hazardous waste disposal.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it in accordance with local regulations.[1]

Important Considerations:

  • Do not discharge the chemical or its waste into sewer systems or the environment.[1]

  • Always adhere to local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-1H-benzimidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.